Pyrazolo[1,5-a]pyridin-4-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-2-1-5-9-6(7)3-4-8-9/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVZRUORQWAFPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570580 | |
| Record name | Pyrazolo[1,5-a]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141032-72-6 | |
| Record name | Pyrazolo[1,5-a]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolo[1,5-a]pyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyridin-4-ol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for Pyrazolo[1,5-a]pyridin-4-ol and its derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document details common synthetic routes, experimental protocols, and quantitative data to aid in the research and development of novel therapeutics based on this scaffold.
Introduction to Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. These compounds have garnered attention for their potential as kinase inhibitors, anti-inflammatory agents, and modulators of various cellular signaling pathways. The 4-hydroxy (or 4-oxo) substitution on this scaffold is a key feature that can influence the molecule's physicochemical properties and biological target interactions. This guide will focus on the synthesis of this specific subclass of pyrazolo[1,5-a]pyridines.
General Synthetic Strategies
The construction of the pyrazolo[1,5-a]pyridine ring system is typically achieved through cyclocondensation reactions. A common and effective strategy involves the reaction of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. The regioselectivity of the cyclization is a key consideration in these syntheses.
A representative synthetic approach to the this compound core is depicted in the workflow below.
Caption: General workflow for the synthesis of this compound.
Synthesis of this compound Derivatives: Data and Protocols
While a specific, detailed experimental protocol for the parent this compound was not prominently found in the surveyed literature, numerous protocols for its derivatives are available. These syntheses often employ multi-step sequences to introduce various substituents onto the core scaffold.
Quantitative Data on Derivative Synthesis
The following table summarizes the reaction conditions and yields for the synthesis of various pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives, which share a common synthetic heritage.
| Entry | Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 5-Amino-3-methylpyrazole, Diethyl malonate | EtONa, reflux, 24 h | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89 | [1] |
| 2 | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | POCl₃, acetonitrile, 80 °C, 5 h | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 61 | [1] |
| 3 | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine, Morpholine | K₂CO₃, acetone, RT, 1.5 h | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | 94 | [1] |
| 4 | 3-Aminopyrazole-4-carboxamide hemisulphate, Formamide | 145 °C, 5 h | 4-Hydroxypyrazolo[3,4-d]pyrimidine | 80 | [2] |
| 5 | N-amino-2-imino-pyridine, Ethyl acetoacetate | Ethanol, air or O₂, 130 °C, 18 h | 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | 94 | |
| 6 | 1-amino-2-iminopyridine derivatives, Acetylene derivatives | Acetonitrile, reflux, 3 h or sonication, 85 °C, 20 min | Polysubstituted pyrazolo[1,5-a]pyridines | Good to |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol [1]
To a solution of sodium ethoxide (prepared from sodium in ethanol), 5-amino-3-methylpyrazole is added. Diethyl malonate is then added, and the mixture is refluxed for 24 hours. After cooling, the reaction mixture is acidified, and the resulting precipitate is filtered, washed, and dried to yield the dihydroxy-heterocycle.
Protocol 2: Synthesis of 4-Hydroxypyrazolo[3,4-d]pyrimidine (A Representative Analogue) [2]
A suspension of 3-aminopyrazole-4-carboxamide hemisulphate in formamide is heated to 145°C and held at this temperature for 5 hours. The reaction mixture is then cooled, and the product is collected by filtration. The crude product is washed sequentially with formamide, water, and acetone. Recrystallization is performed by dissolving the crude product in an aqueous sodium hydroxide solution, treating with charcoal, and reprecipitating by the addition of concentrated hydrochloric acid to a pH of 5. The purified product is collected by filtration, washed with cold water and acetone, and dried under vacuum.
Biological Activity and Signaling Pathways
Derivatives of the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds have shown significant activity as inhibitors of phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in cancer and inflammatory diseases.
The PI3K/Akt Signaling Pathway
The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, leading to the regulation of various cellular processes. A key negative regulator of this pathway is the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.
Caption: The PI3K/Akt signaling pathway and its inhibition by pyrazolo[1,5-a]pyridine derivatives.
Conclusion
The this compound scaffold and its derivatives represent a promising class of compounds for the development of new therapeutic agents. This guide has provided an overview of the key synthetic strategies, with a focus on cyclocondensation reactions. While a definitive protocol for the parent compound remains to be widely reported, the detailed procedures for its derivatives offer valuable insights for researchers. The established role of these compounds as inhibitors of the PI3K/Akt signaling pathway underscores their therapeutic potential and provides a clear direction for future drug discovery and development efforts.
References
A Technical Guide to the Chemical Properties of Pyrazolo[1,5-a]pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the chemical and biological properties of Pyrazolo[1,5-a]pyridin-4-ol (CAS: 141032-72-6), a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry. The Pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" known to be a potent inhibitor of various protein kinases. This guide summarizes the available physicochemical data, spectroscopic characteristics, general synthetic approaches, and the well-established biological context of this molecular framework. Detailed experimental protocols for synthesis and characterization are provided, alongside visualizations of a representative synthetic workflow and a key biological signaling pathway, to support further research and drug development efforts.
Introduction
The Pyrazolo[1,5-a]pyridine ring system is a fused, bicyclic N-heterocycle that has garnered substantial attention in medicinal chemistry due to its versatile biological activities.[1] Derivatives of this scaffold have been identified as potent inhibitors of numerous protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in diseases like cancer.[2][3] As such, these compounds are promising candidates for the development of targeted therapies.[3] The introduction of a hydroxyl group at the 4-position of the ring, yielding this compound, is anticipated to influence the molecule's solubility, reactivity, and potential for hydrogen bonding within biological targets. This guide focuses specifically on this hydroxylated derivative, compiling its known properties and providing context from closely related analogues.
Physicochemical Properties
Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the available information.
| Property | Value | Source(s) |
| CAS Number | 141032-72-6 | [4][5] |
| Molecular Formula | C₇H₆N₂O | [4] |
| Molecular Weight | 134.14 g/mol | [4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Physical Form | Data not available |
Spectroscopic Analysis
| Data Type | Compound | Key Features | Source(s) |
| ¹H NMR | Pyrazolo[1,5-a]pyridine | (CCl₄, ppm): δ 8.39 (d), 7.80 (d), 7.44 (m), 6.97 (m), 6.62 (d), 6.58 (d). | [6] |
| ¹³C NMR | Pyrazolo[1,5-a]pyridin-5-ol | (DMSO-d₆, ppm): Key shifts are available in the referenced literature. | [7] |
| Mass Spec (MS) | Pyrazolo[1,5-a]pyridin-5-ol | Exact Mass: 134.048013 g/mol . | [7] |
| Infrared (IR) | Substituted Pyrazolo[1,5-a]pyridines | (KBr, cm⁻¹): Typically show bands for N-H/O-H (if present, ~3300-3500), C=O (~1710-1720), and C≡N (~2210-2220) for relevantly substituted analogues. | [8] |
Synthesis and Reactivity
While a specific protocol for this compound is not detailed in the reviewed literature, the synthesis of the core scaffold is well-established. Common strategies include the [3+2] cycloaddition of N-aminopyridinium ylides with unsaturated compounds and the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[8][9] The latter provides a robust, catalyst-free method for generating highly substituted Pyrazolo[1,5-a]pyridines.
The reactivity of this compound is largely dictated by the aromatic ring system and the hydroxyl group. The OH group can undergo O-alkylation or O-acylation, providing a handle for further functionalization. The bicyclic core can be modified via electrophilic substitution, though the directing effects of the fused rings and the hydroxyl group would need to be considered.
Caption: General workflow for synthesizing the Pyrazolo[1,5-a]pyridine core.
Biological Activity and Applications
The Pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[10] Derivatives have shown potent and selective inhibition of various kinases, particularly within the phosphatidylinositol 3-kinase (PI3K) family, which is a central node in cell growth, proliferation, and survival signaling.[10][11] The PI3K/Akt/mTOR pathway is frequently hyperactivated in human cancers, making it a prime target for therapeutic intervention.[10] Compounds based on this scaffold act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates like Akt.[3]
Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazolo[1,5-a]pyridine derivative.
Experimental Protocols
General Synthesis of Substituted Pyrazolo[1,5-a]pyridines[8]
This protocol is a representative example for synthesizing the core scaffold, adapted from published procedures.
-
Reaction Setup: To a solution of an appropriate N-amino-2-iminopyridine (1.0 eq) in ethanol (approx. 0.3 M), add the desired 1,3-dicarbonyl compound (1.0 eq).
-
Reagent Addition: Add acetic acid (6.0 eq) to the mixture.
-
Reaction Conditions: Stir the resulting solution in a sealed vessel under an oxygen atmosphere (1 atm) at 130 °C for 18 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure Pyrazolo[1,5-a]pyridine derivative.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.[12]
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[12]
-
-
Mass Spectrometry (MS):
-
Analyze the compound using high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source to confirm the elemental composition.[12]
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for injection.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
For solid samples, prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Conclusion
This compound is a member of a pharmacologically significant class of heterocyclic compounds. While specific experimental data for this particular molecule is sparse, the extensive research on the broader Pyrazolo[1,5-a]pyridine family highlights its potential as a scaffold for developing potent and selective kinase inhibitors, particularly for applications in oncology. The synthetic routes are well-established, and the core structure is amenable to functionalization, allowing for the systematic exploration of structure-activity relationships. This guide provides a foundational resource for researchers aiming to synthesize, characterize, and evaluate this compound and its derivatives for therapeutic applications.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound - CAS:141032-72-6 - Abovchem [abovchem.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR [m.chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 10. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Spectroscopic Analysis of Pyrazolo[1,5-a]pyridin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Pyrazolo[1,5-a]pyridin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of published, experimentally verified spectroscopic data for this compound at the time of this writing, this guide will utilize a representative analogue, Pyrazolo[1,5-a]pyridine , to illustrate the principles and expected data from various spectroscopic techniques. This approach allows for a thorough examination of the spectroscopic characteristics of the core pyrazolo[1,5-a]pyridine scaffold.
Introduction to Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore found in numerous biologically active molecules.[1] Derivatives of this heterocyclic system have shown a wide range of therapeutic potential, including acting as kinase inhibitors for the treatment of cancer.[2] Understanding the structural and electronic properties of these compounds through spectroscopic analysis is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. This compound, with its specific substitution pattern, presents a unique profile for investigation.
Spectroscopic Data Presentation
The following tables summarize the expected spectroscopic data for a representative compound, Pyrazolo[1,5-a]pyridine (CAS: 274-56-6) , which serves as a structural analogue to this compound. These tables are designed for easy comparison and interpretation of the key spectroscopic features.
Table 1: ¹H NMR Spectroscopic Data for Pyrazolo[1,5-a]pyridine [3]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.98 | d | 2.3 |
| H-3 | 6.57 | dd | 2.3, 1.5 |
| H-5 | 8.49 | d | 7.0 |
| H-6 | 6.85 | t | 7.0 |
| H-7 | 7.28 | t | 7.0 |
Solvent: CCl₄
Table 2: ¹³C NMR Spectroscopic Data for Pyrazolo[1,5-a]pyridine [4]
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 141.2 |
| C-3 | 92.8 |
| C-3a | 148.9 |
| C-5 | 128.4 |
| C-6 | 112.5 |
| C-7 | 120.9 |
| C-8 | 149.6 |
Solvent: CDCl₃
Table 3: Infrared (IR) Spectroscopic Data for Pyrazolo[1,5-a]pyridine [3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | C-H stretch (aromatic) |
| 1630 | Strong | C=N stretch |
| 1590 | Strong | C=C stretch (aromatic) |
| 1450 | Medium | C-H bend (in-plane) |
| 750 | Strong | C-H bend (out-of-plane) |
Table 4: Mass Spectrometry (MS) Data for Pyrazolo[1,5-a]pyridine [3]
| m/z | Relative Intensity (%) | Assignment |
| 118 | 100 | [M]⁺ |
| 91 | 30 | [M - HCN]⁺ |
| 64 | 20 | [C₅H₄]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of small organic molecules like this compound.
Synthesis of Pyrazolo[1,5-a]pyridines (General Procedure)
A common method for the synthesis of the pyrazolo[1,5-a]pyridine scaffold involves the cycloaddition of N-aminopyridinium ylides with various alkynes.[5]
Diagram 1: General Synthetic Workflow for Pyrazolo[1,5-a]pyridines
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridines.
Protocol:
-
To a solution of the appropriate N-aminopyridinium ylide in a suitable solvent (e.g., DMF, toluene), the alkyne is added.
-
A catalyst, if required (e.g., a rhodium or copper catalyst), is introduced to the reaction mixture.
-
The mixture is heated to the appropriate temperature and stirred for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is subjected to an aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
The NMR tube is placed in the spectrometer.
-
¹H and ¹³C NMR spectra are acquired at an appropriate frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
-
The obtained free induction decay (FID) is Fourier transformed to generate the spectrum.
-
The spectra are processed by phasing, baseline correction, and referencing to the solvent or TMS peak.
Infrared (IR) Spectroscopy
Protocol (Attenuated Total Reflectance - ATR):
-
The diamond crystal of the ATR accessory is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is recorded.
-
A small amount of the solid sample is placed directly onto the diamond crystal.
-
The anvil is lowered to ensure good contact between the sample and the crystal.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The spectrum is baseline corrected and the peaks are labeled.
Mass Spectrometry (MS)
Protocol (Electron Ionization - EI):
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
UV-Visible (UV-Vis) Spectroscopy
Protocol:
-
A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
A cuvette is filled with the pure solvent to serve as a blank, and its absorbance is measured across the desired wavelength range (e.g., 200-800 nm) to obtain a baseline.
-
The blank cuvette is replaced with a cuvette containing the sample solution.
-
The absorbance of the sample is measured over the same wavelength range.
-
The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined from the spectrum.
Signaling Pathway Visualization
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, including Tropomyosin receptor kinases (Trks).[1] The Trk signaling pathway plays a crucial role in the development and function of the nervous system, and its aberrant activation is implicated in various cancers.[6]
Diagram 2: Tropomyosin Receptor Kinase (Trk) Signaling Pathway
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyridine Scaffold: A Promising Core for Phosphodiesterase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyridine heterocyclic system has emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities. A key area of interest is its role in the development of phosphodiesterase (PDE) inhibitors. PDEs are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, the intracellular levels of these second messengers can be elevated, leading to a variety of physiological responses. This makes PDE inhibitors attractive therapeutic targets for a range of diseases, including inflammatory conditions like chronic obstructive pulmonary disease (COPD) and asthma, as well as neurological and cardiovascular disorders.
While the specific compound Pyrazolo[1,5-a]pyridin-4-ol has been identified as a phosphodiesterase inhibitor, detailed quantitative data and extensive studies on this parent molecule are not widely available in peer-reviewed literature. However, its core structure has served as a foundational template for the development of highly potent and selective PDE inhibitors, particularly targeting the PDE4 isozyme. This technical guide will provide an in-depth overview of the pyrazolo[1,5-a]pyridine core as a source of PDE inhibitors, with a focus on the well-documented derivatives that have been synthesized and evaluated. We will present available quantitative data, detailed experimental protocols for assessing inhibitory activity, and visualizations of the relevant signaling pathways and experimental workflows.
The PDE4/cAMP Signaling Pathway
Phosphodiesterase 4 (PDE4) is the predominant enzyme responsible for the hydrolysis of cAMP in inflammatory and immune cells. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA activation initiates a signaling cascade that ultimately results in the suppression of pro-inflammatory responses, including the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α), and promotes smooth muscle relaxation.
An In-Depth Technical Guide to the Heterocyclic Core: Pyrazolo[1,5-a]pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolo[1,5-a]pyridin-4-ol, a fused heterocyclic compound with the CAS number 141032-72-6, represents a scaffold of significant interest in medicinal chemistry. This technical guide aims to provide a comprehensive overview of the synthesis, experimental protocols, and available data related to this core structure. However, it is important to note that while the broader class of pyrazolo[1,5-a]pyridines has been explored, detailed public-domain information specifically concerning the 4-ol derivative is notably scarce. This document compiles the available information and highlights the existing knowledge gaps to guide future research endeavors.
Introduction
The pyrazolo[1,5-a]pyridine ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties. The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment, making it an attractive template for the design of novel therapeutic agents. The introduction of a hydroxyl group at the 4-position of this scaffold, yielding this compound, is anticipated to significantly influence its physicochemical properties, such as solubility and hydrogen bonding capacity, thereby modulating its biological activity and pharmacokinetic profile.
Despite its potential, a thorough review of the scientific literature and chemical databases reveals a significant disparity in the available information for this compound compared to its isomeric counterparts and the closely related pyrazolo[1,5-a]pyrimidine series. This guide will present the currently accessible information and underscore the areas where further investigation is critically needed.
Synthesis of the this compound Core
One plausible synthetic approach could involve the reaction of a substituted aminopyridine with a suitable three-carbon synthon, followed by cyclization and functional group manipulation to introduce the hydroxyl group at the 4-position.
General Synthetic Pathway (Hypothetical)
A potential, yet unconfirmed, synthetic route is outlined below. This pathway is based on established methodologies for the synthesis of related heterocyclic systems.
Caption: Hypothetical synthetic workflow for this compound.
Experimental Protocol (General Approach):
Due to the lack of specific literature, a detailed experimental protocol cannot be provided. Researchers attempting this synthesis would need to screen various reaction conditions, including:
-
Starting Materials: Selection of appropriate protecting groups for the amino functionality and activating groups on the pyridine ring.
-
Reagents: A variety of cyclization agents (e.g., phosphorus oxychloride, polyphosphoric acid) and hydroxylation reagents would need to be tested.
-
Reaction Conditions: Optimization of temperature, reaction time, and solvent systems would be crucial for achieving a successful synthesis.
Quantitative Data
A comprehensive search of chemical and biological databases did not yield any quantitative data for this compound. This includes, but is not limited to:
-
Physicochemical Properties: Experimental data on solubility, pKa, and logP are not available.
-
Biological Activity: There are no published IC50, EC50, or other quantitative measures of biological activity for this specific compound.
-
Spectroscopic Data: While the molecular formula (C7H6N2O) and weight (134.13 g/mol ) are known, detailed and verified NMR, IR, or mass spectrometry data are not publicly accessible.
Table 1: Summary of Available Data for this compound
| Data Type | Value | Source |
| CAS Number | 141032-72-6 | Chemical Abstracts Service |
| Molecular Formula | C7H6N2O | - |
| Molecular Weight | 134.13 g/mol | - |
| Experimental Data | Not Available | - |
Signaling Pathways and Biological Activity
There is currently no published research detailing the involvement of this compound in any specific signaling pathways or demonstrating any particular biological activity. The broader class of pyrazolo[1,5-a]pyridines has been investigated for various therapeutic applications, suggesting that the 4-ol derivative could potentially interact with a range of biological targets. However, without experimental data, any discussion of its biological role would be purely speculative.
Caption: A proposed workflow for the biological evaluation of this compound.
Conclusion and Future Directions
This compound remains an under-investigated heterocyclic core with significant potential for applications in drug discovery and development. The current lack of detailed synthetic protocols and biological data presents both a challenge and an opportunity for researchers in the field.
Future research should focus on:
-
Development of a robust and scalable synthetic route to this compound.
-
Thorough characterization of the compound using modern spectroscopic techniques.
-
Systematic evaluation of its biological activity across a range of therapeutic targets.
-
Investigation of its structure-activity relationships through the synthesis and testing of derivatives.
The elucidation of the chemistry and biology of this compound will undoubtedly contribute to the expanding landscape of heterocyclic medicinal chemistry. This guide serves as a call to the scientific community to fill the existing knowledge gaps and unlock the potential of this promising molecular scaffold.
In-Depth Technical Guide: Pyrazolo[1,5-a]pyridin-4-ol (CAS 141032-72-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyridin-4-ol, with CAS registry number 141032-72-6, is a heterocyclic organic compound. Structurally, it features a fused pyrazole and pyridine ring system, forming the pyrazolo[1,5-a]pyridine core, with a hydroxyl group substituted at the 4-position. This compound serves as a crucial building block and key intermediate in the synthesis of a wide array of more complex molecules with significant biological activities. While extensive research has been conducted on its derivatives, which are potent inhibitors of various enzymes, detailed public information on the specific biological activity of this compound itself is limited. This guide summarizes the available chemical information and infers its potential biological relevance based on the activities of its derivatives.
Chemical Information
Structure and Properties
| Property | Value |
| CAS Number | 141032-72-6 |
| Molecular Formula | C₇H₆N₂O |
| IUPAC Name | This compound |
| Molecular Weight | 134.14 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Synthesis
This compound is often synthesized as an intermediate. One common synthetic route involves the cyclization of appropriate pyridine precursors. For instance, derivatives can be prepared via a 1,3-dipolar cycloaddition of an N-aminopyridinium ylide with an appropriate dipolarophile. The final deprotection or modification of a substituent at the 4-position, such as O-demethylation of a methoxy group, yields the target hydroxyl compound.
Biological Activity and Mechanism of Action (Inferred)
Phosphodiesterase (PDE) Inhibition
Some chemical vendors describe this compound as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways. Inhibition of PDEs leads to an increase in intracellular levels of cAMP and/or cGMP, which can result in a range of physiological effects, including smooth muscle relaxation, anti-inflammatory responses, and modulation of cardiac function.
Caption: Inferred mechanism of this compound as a PDE inhibitor.
Kinase Inhibition
Numerous patents disclose the use of this compound as a key intermediate for the synthesis of potent protein kinase inhibitors. These derivatives have been shown to target various kinases involved in cancer cell proliferation, survival, and angiogenesis, such as c-MET, AXL, and RET kinases. This suggests that the pyrazolo[1,5-a]pyridine scaffold is a suitable pharmacophore for binding to the ATP-binding pocket of these kinases.
Reactivity of the Hydroxyl Group in Pyrazolo[1,5-a]pyridin-4-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent kinase inhibition.[1][2][3][4] Pyrazolo[1,5-a]pyridin-4-ol, in particular, presents a hydroxyl group that is a key site for chemical modification to modulate the pharmacological properties of the molecule. This technical guide provides a comprehensive overview of the reactivity of this hydroxyl group, focusing on common and synthetically useful transformations such as O-alkylation, O-acylation, sulfonation, and phosphorylation. Detailed experimental protocols, based on published literature for analogous systems, are provided to enable the practical application of these transformations. Furthermore, this guide summarizes quantitative data for these reactions and illustrates the involvement of pyrazolo[1,5-a]pyridine derivatives in key signaling pathways relevant to drug discovery.
Introduction to the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine ring system is a fused bicyclic heteroaromatic compound that has garnered significant interest from synthetic and medicinal chemists.[5][6] Its structure is analogous to purine, which allows molecules based on this scaffold to interact with a variety of biological targets.[7] Numerous compounds containing the pyrazolo[1,5-a]pyridine core have been developed as potent inhibitors of various kinases, including p38 kinase and PI3 kinase, making them attractive candidates for the development of novel therapeutics for cancer and inflammatory diseases.[3][4]
The reactivity of the pyrazolo[1,5-a]pyridine system allows for substitution at various positions, enabling the synthesis of diverse chemical libraries for structure-activity relationship (SAR) studies.[5][8] The hydroxyl group at the 4-position of this compound (CAS: 141032-72-6) is a particularly attractive handle for derivatization.[9][10][11][12] Its modification can significantly impact the molecule's solubility, lipophilicity, and ability to form hydrogen bonds with target proteins.
Synthesis of this compound
Reactivity of the 4-Hydroxyl Group
The hydroxyl group of this compound is expected to exhibit reactivity typical of a phenolic hydroxyl group, albeit influenced by the electronic properties of the fused heterocyclic system. The lone pairs on the oxygen atom can participate in resonance with the aromatic system, which can affect its acidity and nucleophilicity. Key reactions involving this hydroxyl group include O-alkylation, O-acylation, sulfonation, and phosphorylation.
O-Alkylation
O-alkylation of the hydroxyl group to form ethers is a common strategy to modify the steric and electronic properties of a molecule. This transformation is typically achieved by reacting the hydroxyl compound with an alkyl halide in the presence of a base.
Experimental Protocol (Analogous to O-alkylation of similar heterocyclic systems):
A solution of this compound (1.0 eq) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is treated with a base (e.g., potassium carbonate, sodium hydride, 1.1-1.5 eq). The appropriate alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1-1.5 eq) is then added, and the reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired O-alkylated product.
| Reagent/Condition | Role | Typical Quantity |
| This compound | Starting Material | 1.0 eq |
| Alkyl Halide | Alkylating Agent | 1.1 - 1.5 eq |
| Base (K2CO3, NaH) | Proton Scavenger | 1.1 - 1.5 eq |
| Solvent (DMF, Acetonitrile) | Reaction Medium | - |
| Temperature | Reaction Condition | Room Temp. to 80 °C |
| Expected Yield | - | 60-90% (based on analogs) |
O-Acylation
O-acylation introduces an ester functionality, which can act as a prodrug moiety or improve the binding affinity of the molecule to its target. This is typically carried out using an acyl chloride or an acid anhydride in the presence of a base.
Experimental Protocol (General Procedure):
To a solution of this compound (1.0 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq) in a dry, aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, the acyl chloride or acid anhydride (1.1-1.3 eq) is added dropwise. The reaction mixture is stirred at room temperature for several hours until completion. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography. A BF3-mediated acetylation of pyrazolo[1,5-a]pyrimidines has been reported and could be a viable method.[15]
| Reagent/Condition | Role | Typical Quantity |
| This compound | Starting Material | 1.0 eq |
| Acyl Chloride/Anhydride | Acylating Agent | 1.1 - 1.3 eq |
| Base (Triethylamine, Pyridine) | Acid Scavenger | 1.5 - 2.0 eq |
| Solvent (DCM, THF) | Reaction Medium | - |
| Temperature | Reaction Condition | 0 °C to Room Temp. |
| Expected Yield | - | 70-95% (based on analogs) |
Sulfonation
The hydroxyl group can be converted to a sulfonate ester, which is an excellent leaving group in nucleophilic substitution reactions, thus allowing for further diversification of the scaffold. Sulfonation is typically performed using a sulfonyl chloride in the presence of a base.
Experimental Protocol (General Procedure):
This compound (1.0 eq) is dissolved in a dry aprotic solvent such as pyridine or dichloromethane. The solution is cooled to 0 °C, and a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride, 1.1-1.2 eq) is added portion-wise. The reaction is stirred at 0 °C for a short period and then allowed to warm to room temperature and stirred for several hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice water and the product is extracted with an organic solvent. The organic layer is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. After drying and concentration, the crude sulfonate ester is purified by chromatography. The synthesis of pyrazolo[1,5-a]pyridinyl sulfonyl fluorides via a [3+2] annulation has been reported, suggesting the feasibility of introducing sulfonyl functionalities to this scaffold.[16]
| Reagent/Condition | Role | Typical Quantity |
| This compound | Starting Material | 1.0 eq |
| Sulfonyl Chloride | Sulfonylating Agent | 1.1 - 1.2 eq |
| Base (Pyridine) | Acid Scavenger | Solvent |
| Solvent (DCM) | Reaction Medium | - |
| Temperature | Reaction Condition | 0 °C to Room Temp. |
| Expected Yield | - | 80-95% (based on analogs) |
Phosphorylation
Phosphorylation of the hydroxyl group can be important for mimicking naturally occurring phosphorylated signaling molecules or for improving the water solubility of a drug candidate. This can be achieved using various phosphorylating agents.
Experimental Protocol (General Procedure):
To a solution of this compound (1.0 eq) in a dry, aprotic solvent, a phosphorylating agent such as phosphoryl chloride (POCl3) or a phosphoramidite reagent is added in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine). The reaction is typically carried out at low temperatures. After the reaction is complete, it is carefully quenched with a buffer solution, and the phosphorylated product is isolated, often through ion-exchange chromatography.
| Reagent/Condition | Role | Typical Quantity |
| This compound | Starting Material | 1.0 eq |
| Phosphorylating Agent | Phosphate Donor | 1.1 - 1.5 eq |
| Base (DIPEA) | Acid Scavenger | 2.0 - 3.0 eq |
| Solvent (DCM, THF) | Reaction Medium | - |
| Temperature | Reaction Condition | -78 °C to Room Temp. |
| Expected Yield | - | Variable |
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Derivatization
The following diagram illustrates a general workflow for the synthesis and subsequent derivatization of the hydroxyl group of this compound.
Caption: General workflow for the synthesis and derivatization of this compound.
Involvement in Kinase Signaling Pathways
Derivatives of the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds have been extensively investigated as inhibitors of various protein kinases. These kinases are often key components of signaling pathways that are dysregulated in diseases such as cancer.
The Phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell growth, proliferation, and survival. Pyrazolo[1,5-a]pyridine derivatives have been identified as potent and selective inhibitors of the p110α isoform of PI3K.[4][17]
Caption: Inhibition of the PI3K signaling pathway by Pyrazolo[1,5-a]pyridine derivatives.
Cyclin-dependent kinase 9 (CDK9) plays a critical role in the regulation of transcription. Inhibitors of CDK9 based on the pyrazolo[1,5-a]pyrimidine scaffold have shown promise as anti-cancer agents.[18]
Caption: Inhibition of CDK9-mediated transcription by Pyrazolo[1,5-a]pyrimidine derivatives.
Conclusion
This compound is a versatile building block for the development of novel bioactive compounds. The hydroxyl group at the 4-position provides a convenient site for a variety of chemical modifications, including O-alkylation, O-acylation, sulfonation, and phosphorylation. These transformations allow for the fine-tuning of the physicochemical and pharmacological properties of the parent molecule. While specific literature on the reactivity of this compound is limited, the chemistry of analogous heterocyclic systems provides a strong foundation for predicting and carrying out these modifications. The demonstrated involvement of this scaffold in key biological pathways, such as kinase signaling, underscores its importance in modern drug discovery and development. This guide provides a valuable resource for researchers aiming to explore the synthetic potential of this compound and its derivatives.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H...: Ingenta Connect [ingentaconnect.com]
- 7. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Building Blocks | CymitQuimica [cymitquimica.com]
- 10. 141032-72-6 | this compound - Capot Chemical [capotchem.com]
- 11. alchempharmtech.com [alchempharmtech.com]
- 12. appretech.com [appretech.com]
- 13. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BF3-Mediated Acetylation of Pyrazolo[1,5- a]pyrimidines and Other π-Excedent (N-Hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Trajectory of Pyrazolo[1,5-a]pyridines: A Technical Guide to Their Potential in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of this core, focusing on its application in oncology, neuroscience, and infectious diseases. We present a comprehensive overview of its synthesis, structure-activity relationships (SAR), and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Introduction to a Privileged Scaffold
Pyrazolo[1,5-a]pyridines are fused bicyclic heteroaromatic systems that offer a unique three-dimensional architecture, making them attractive for designing small molecule inhibitors that can effectively interact with biological targets.[1][2] Their synthetic tractability allows for facile derivatization at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological activity.[3][4] This versatility has led to the discovery of potent and selective modulators of various enzymes and receptors.
Therapeutic Applications and Key Targets
The therapeutic landscape for pyrazolo[1,5-a]pyridines is expansive, with significant research focused on several key areas:
Oncology: Targeting Kinase Signaling Cascades
In the realm of oncology, pyrazolo[1,5-a]pyridines have shown considerable promise as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[5][6]
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival.[7][8] Aberrant activation of this pathway is a hallmark of many cancers. A novel series of pyrazolo[1,5-a]pyridines has been identified as potent inhibitors of PI3K, with some compounds demonstrating selectivity for specific isoforms like p110α and a dual PI3Kγ/δ profile.[2][9][10] For instance, compound 5x was found to be a particularly potent p110α inhibitor with an IC50 of 0.9 nM, and it demonstrated in vivo activity in a human xenograft model.[2]
Pim Kinases: Pim kinases (Pim-1, Pim-2, and Pim-3) are constitutively active serine/threonine kinases that play a significant role in cell cycle progression and the inhibition of apoptosis.[][12] Their overexpression is associated with various hematological and solid tumors. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of Pim-1 kinase, showing promise in suppressing cancer cell growth.[5][13]
Central Nervous System Disorders: Modulating Stress and Anxiety
Pyrazolo[1,5-a]pyridines have been investigated as antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor, a key player in the body's response to stress.[1][14] Dysregulation of the CRF system is implicated in anxiety and depressive disorders.[1][15] Novel pyrazolo[1,5-a]pyridine derivatives have been synthesized and shown to be potent, drug-like CRF1 receptor antagonists with oral efficacy in animal models of stress-related disorders.[14]
Infectious Diseases: Combating Tuberculosis
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents with novel mechanisms of action. Pyrazolo[1,5-a]pyridine-3-carboxamides have been identified as a promising new class of anti-Mtb agents.[2][12] These compounds exhibit potent in vitro activity against both drug-susceptible and multidrug-resistant Mtb strains, with some acting as inhibitors of the respiratory cytochrome bcc complex (Complex III).[16][17]
Quantitative Biological Data
The following tables summarize the in vitro activity of representative pyrazolo[1,5-a]pyridine and closely related pyrazolo[1,5-a]pyrimidine derivatives against various biological targets.
Table 1: Pyrazolo[1,5-a]pyridine Derivatives as PI3K Inhibitors
| Compound | Target | IC50 (nM) | Cell-based Assay | In Vivo Model | Reference |
| 5x | p110α | 0.9 | Inhibits Akt phosphorylation | HCT-116 xenograft | [2] |
| CPL302415 | PI3Kδ | 18 | - | - | [18] |
| CPL302253 | PI3Kδ | 2.8 | - | Asthma model | [19] |
Table 2: Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors
| Compound | Target | IC50 (nM) | Cell-based Assay | Reference |
| 1 | Pim-1 | 45 | - | [13] |
| 9a | Pim-1 | < 10 | BAD phosphorylation | [13] |
| 11b | Pim-1 | < 10 | 2D colony formation | [13] |
Table 3: Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamides
| Compound | Mtb Strain | MIC (µg/mL) | Cytotoxicity (Vero cells, CC50 µM) | In Vivo Model | Reference |
| 5k | H37Rv | <0.015 | >50 | H37Ra infected mouse | [4][12] |
| TB47 | H37Rv | 0.016 - 0.500 | Negligible | Mouse infection model | [16] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrazolo[1,5-a]pyridines are underpinned by their modulation of specific signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
Pyrazolo[1,5-a]pyridine-based PI3K inhibitors block the phosphorylation of PIP2 to PIP3, thereby preventing the activation of Akt and its downstream effectors, ultimately leading to decreased cell proliferation and survival.[7][8][20]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridines.
Pim-1 Kinase and Apoptosis Regulation
Pim-1 kinase promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD.[6][][12] Pyrazolo[1,5-a]pyrimidine inhibitors of Pim-1 prevent this phosphorylation, thereby promoting apoptosis.
References
- 1. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.es [promega.es]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 12. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Combinations of Respiratory Chain Inhibitors Have Enhanced Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Pyrazolo[1,5-a]pyridine Core: A Technical Guide for Drug Discovery
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a fused, rigid, and planar N-heterocyclic system that has emerged as a "privileged structure" in medicinal chemistry.[1] Its versatile synthetic accessibility allows for structural modifications across its periphery, making it a cornerstone for combinatorial library design and drug discovery.[1] Compounds incorporating this core have demonstrated a remarkable breadth of biological activities, including potent inhibition of various protein kinases, and have shown therapeutic potential in oncology, inflammation, infectious diseases, and neurological disorders.[2][3][4][5] Marketed drugs such as Larotrectinib and Entrectinib, used for cancers with NTRK gene fusions, feature the pyrazolo[1,5-a]pyrimidine nucleus, underscoring its clinical significance.[6][7] This guide provides an in-depth technical overview of the pyrazolo[1,5-a]pyridine core, covering its synthesis, key therapeutic applications, and the experimental methodologies used in its development.
Synthesis of the Pyrazolo[1,5-a]pyridine Core
The construction of the pyrazolo[1,5-a]pyridine ring system is typically achieved through the formation of a pyrimidine ring onto a pre-existing pyrazole core.[1] Several efficient strategies have been developed, allowing for the synthesis of a diverse library of derivatives.
Key Synthetic Strategies:
-
Condensation with β-Dicarbonyl Compounds: The most common and widely adopted method involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents (e.g., diethyl malonate, β-ketoesters).[1][2] This reaction, typically conducted under acidic or basic conditions, proceeds via nucleophilic attack of the aminopyrazole onto a carbonyl carbon, followed by cyclization to form the fused pyrimidine ring.[2]
-
Cross-Dehydrogenative Coupling (CDC): Modern approaches utilize catalyst-free, acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling reactions. This method involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, proceeding through an oxidative C(sp3)–C(sp2) coupling followed by dehydrative cyclization.[3]
-
[3+2] Cycloaddition: The intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with alkenes or alkynes serves as another important protocol for synthesizing the pyrazolo[1,5-a]pyridine scaffold.[3] PIDA (phenyliodine diacetate) can be used to mediate a regioselective cycloaddition under facile conditions.[8]
-
Multi-component Reactions: Three-component reactions offer an efficient pathway for the rapid synthesis of diverse derivatives by simultaneously introducing substituents on both rings in a single step.[2][9]
Below is a generalized workflow for the synthesis and diversification of the pyrazolo[1,5-a]pyridine core.
Therapeutic Applications and Biological Targets
The pyrazolo[1,5-a]pyridine scaffold is a versatile pharmacophore that interacts with a wide array of biological targets. Its derivatives have been extensively explored as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][9]
Kinase Inhibition in Oncology
Pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of numerous protein kinases implicated in cancer.[2] They often act as ATP-competitive inhibitors, binding to the kinase hinge region.[2]
-
PI3K Inhibition: A novel series of pyrazolo[1,5-a]pyridines was developed as potent and selective inhibitors of the p110α isoform of phosphoinositide 3-kinase (PI3K).[10] The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Inhibition of this pathway can induce apoptosis in cancer cells. One compound, 5x , demonstrated a p110α IC50 of 0.9 nM and showed in vivo activity in a human xenograft model.[10]
-
CDK9 Inhibition: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. Its inhibition leads to the depletion of short-lived anti-apoptotic proteins like Mcl-1, inducing apoptosis in cancer cells.[11] Starting from a multi-kinase inhibitor, a series of pyrazolo[1,5-a]pyrimidines were developed as selective CDK9 inhibitors.[11]
-
Trk Inhibition: Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are targets for cancers driven by NTRK gene fusions.[6][7] The pyrazolo[1,5-a]pyrimidine core is essential for hinge interaction with Met592 in the Trk active site.[6] Marketed drugs Larotrectinib and Entrectinib are based on this scaffold.[6]
-
Pim-1 Inhibition: Pim-1 kinase is a proto-oncogene involved in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective Pim-1 inhibitors, suppressing the phosphorylation of downstream targets like the BAD protein.[12]
Table 1: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyridine Derivatives
| Compound/Series | Target Kinase | IC50 Value | Cell-based Activity | Reference |
| Compound 5x | PI3K p110α | 0.9 nM | Inhibits Akt phosphorylation | [10] |
| Series Lead 18b | CDK9 | - | - | [11] |
| Picolinamide Series | TrkA | 1.7 nM | - | [6] |
| Compound 1 | Pim-1 | 45 nM | - | [12] |
| Selected Compounds | Pim-1 / Flt-3 | Nanomolar | Suppress BAD phosphorylation | [12] |
Anti-Infective Agents
-
Antitubercular Activity: The pyrazolo[1,5-a]pyridine-3-carboxamide scaffold has yielded highly potent antitubercular agents. These compounds exhibit nanomolar minimum inhibitory concentrations (MICs) against both drug-sensitive (H37Rv) and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis.[13][14] One lead compound, 5k , significantly reduced the bacterial burden in a mouse infection model.[13] Another series demonstrated excellent potency against rifampicin-resistant and isoniazid-resistant strains.[14]
Table 2: Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamides
| Compound Series | Mtb Strain | MIC Range (μg/mL) | Reference |
| Diaryl Derivatives | H37Rv (drug-susceptible) | < 0.002–0.381 | [14] |
| Diaryl Derivatives | INH-resistant (rINH) | < 0.002–0.465 | [14] |
| Diaryl Derivatives | RMP-resistant (rRMP) | < 0.002–0.004 | [14] |
| Carboxamides (5a-5v ) | H37Rv & H37Ra | Low nanomolar MICs | [13] |
Anti-Inflammatory Activity
Derivatives of the pyrazolo[1,5-a]pyrimidine and related pyrazolo[1,5-a]quinazoline cores have shown significant anti-inflammatory properties.[15][16][17] The mechanism of action can involve the inhibition of prostaglandin and/or leukotriene biosynthesis.[15] A screen of pyrazolo[1,5-a]quinazoline derivatives identified compounds that inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, a key pathway in the inflammatory response.[16][17] Molecular modeling suggests these compounds may act by inhibiting mitogen-activated protein kinases (MAPKs) such as JNK3, p38α, and ERK2.[16][17]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of pyrazolo[1,5-a]pyridine derivatives, based on published literature.
General Synthesis of a Dichloro-Pyrazolo[1,5-a]pyrimidine Intermediate
This protocol describes a common two-step synthesis to generate a key intermediate for further diversification.[18]
Step 1: Cyclocondensation
-
To a solution of sodium ethoxide in ethanol, add the desired 5-amino-3-substituted-pyrazole (1 equivalent).
-
Add diethyl malonate (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 16-24 hours).
-
Cool the reaction to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water and a cold solvent (e.g., ethanol), and dry under vacuum to yield the dihydroxy-pyrazolo[1,5-a]pyrimidine.
Step 2: Chlorination
-
Suspend the dihydroxy-pyrazolo[1,5-a]pyrimidine (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Heat the mixture to reflux (approx. 80-110 °C) for 3-5 hours.
-
Carefully quench the excess POCl₃ by pouring the cooled reaction mixture onto crushed ice.
-
Neutralize with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate.
Biological Assay: In Vitro Kinase Inhibition
This protocol outlines a general method for assessing the inhibitory activity of compounds against a target protein kinase.
-
Reagents and Materials: Recombinant kinase, appropriate peptide substrate, ATP, kinase assay buffer, test compounds dissolved in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compounds in the assay buffer. b. In a 96- or 384-well plate, add the kinase and the test compound (or DMSO for control). Incubate for 10-15 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate for a specified time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30 °C). e. Stop the reaction and detect the amount of product (e.g., ADP) formed using the detection reagent according to the manufacturer's protocol. f. Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Biological Assay: Antitubercular Microplate Alamar Blue Assay (MABA)
This protocol is a widely used colorimetric assay to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[13]
-
Culture Preparation: Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC enrichment to mid-log phase.
-
Assay Setup: a. In a 96-well microplate, add 100 µL of sterile deionized water to the outer perimeter wells to prevent evaporation. b. Prepare serial dilutions of the test compounds in 7H9 broth directly in the plate. c. Add the M. tuberculosis inoculum to each well, resulting in a final volume of 200 µL. Include a drug-free control well.
-
Incubation: Seal the plate and incubate at 37 °C for 5-7 days.
-
Assay Development: a. Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. b. Re-incubate the plate for 24 hours.
-
Reading Results: A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyridine core is a robust and highly validated scaffold in modern drug discovery. Its synthetic tractability and ability to interact with a multitude of clinically relevant targets, particularly protein kinases, have cemented its importance in medicinal chemistry. The success of approved drugs based on this framework provides a strong impetus for its continued exploration.
Despite significant advances, challenges remain, including acquired drug resistance, off-target effects, and the need for improved bioavailability.[2][9] Future research will likely focus on:
-
Optimizing Synthetic Routes: Developing more efficient, green, and regioselective synthetic methods to expand chemical diversity.[2][9]
-
Improving Selectivity: Designing next-generation inhibitors with superior selectivity profiles to minimize off-target toxicities and enhance the therapeutic window.[9]
-
Overcoming Resistance: Exploring novel substitution patterns and targeting allosteric sites to combat resistance mechanisms that emerge with ATP-competitive inhibitors.[2]
-
New Therapeutic Areas: Expanding the application of the pyrazolo[1,5-a]pyridine core to other disease areas where its target families are relevant.
The continued investigation of this privileged scaffold holds immense promise for the development of novel and effective therapeutics to address unmet medical needs.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1H NMR Spectrum Analysis of Pyrazolo[1,5-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the analysis of Pyrazolo[1,so-a]pyridine derivatives using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. It includes experimental protocols, data presentation standards, and an exploration of the relationship between chemical structure and spectral features.
Introduction
Pyrazolo[1,5-a]pyridines are a class of bicyclic nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. 1H NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules. This application note offers a comprehensive resource for researchers working with these compounds, detailing standardized methods for sample preparation, data acquisition, and spectral interpretation.
General Structure and IUPAC Numbering
A clear and consistent numbering system is crucial for the unambiguous assignment of NMR signals. The accepted IUPAC numbering for the pyrazolo[1,5-a]pyridine ring system is shown below. This numbering scheme will be used throughout this document for the assignment of proton signals.
Caption: IUPAC numbering of the pyrazolo[1,5-a]pyridine ring.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible 1H NMR spectra.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Sample Amount: Use approximately 5-25 mg of the pyrazolo[1,5-a]pyridine derivative for a standard 1H NMR spectrum.[1][2]
-
Solvent: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent. The choice of solvent is crucial and should be based on the solubility of the compound. Commonly used solvents include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and acetone-d6.[3] Ensure the solvent is of high purity to avoid extraneous signals.
-
NMR Tube: Use clean, dry, and unscratched 5 mm NMR tubes.[1][2]
-
Filtration: To remove any particulate matter, which can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[1]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] Alternatively, the residual proton signal of the deuterated solvent can be used as a secondary reference.
NMR Data Acquisition
The following parameters are recommended for acquiring 1H NMR spectra of pyrazolo[1,5-a]pyridine derivatives on a 400 or 500 MHz spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Acquisition Time (at): ≥ 3.0 seconds.
-
Relaxation Delay (d1): 1.0-5.0 seconds. A longer delay may be necessary for quantitative measurements.
-
Number of Scans (ns): 8 to 64 scans, depending on the sample concentration.
-
Spectral Width (sw): A spectral width of 12-16 ppm is generally adequate to cover the signals of both the aromatic protons and any aliphatic substituents.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
Data Presentation: 1H NMR Data of Pyrazolo[1,5-a]pyridine Derivatives
The following table summarizes representative 1H NMR data for a selection of substituted pyrazolo[1,5-a]pyridine derivatives. All chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).
| Compound | Solvent | H-2 (δ, mult, J) | H-3 (δ, mult, J) | H-4 (δ, mult, J) | H-5 (δ, mult, J) | H-6 (δ, mult, J) | H-7 (δ, mult, J) | Other Signals (δ, mult, J) |
| Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | CDCl3 | - | - | 8.45 (d, 9.0) | 7.31-7.39 (m) | 6.88 (t, 7.0) | 8.15 (d, 9.0) | 7.70-7.71 (m, 2H, Ph), 7.31-7.39 (m, 4H, Ph), 4.28 (q, 7.0, 2H, CH2), 1.23 (t, 7.0, 3H, CH3) |
| Isopropyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | CDCl3 | - | - | 8.53 (t, 7.0) | 7.38-7.47 (m) | 6.94 (t, 6.5) | 8.22 (d, 9.0) | 7.77-7.78 (m, 2H, Ph), 7.38-7.47 (m, 4H, Ph), 5.29 (sept, 6.5, 1H, CH), 1.29 (d, 6.0, 6H, 2xCH3) |
| Ethyl 2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylate | CDCl3 | - | - | 8.55 (d, 7.5) | 7.37-7.49 (m) & 7.61-7.71 (m) | 6.96-6.98 (m) | 8.24 (d, 9.0) | 7.92 (d, 8.0, 2H, Ar-H), 7.61-7.71 (m, 4H, Ar-H), 7.37-7.49 (m, 4H, Ar-H), 4.36 (q, 7.5, 2H, OCH2), 1.36 (t, 7.5, 3H, OCH2CH3) |
| Cyclohexyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | CDCl3 | - | - | 8.52 (d, 6.5) | 7.38-7.46 (m) | 6.94 (t, 7.0) | 8.23 (d, 8.5) | 7.76-7.78 (m, 2H, Ph), 7.38-7.46 (m, 4H, Ph), 5.00 (sept, 4.0, 1H, CH), 1.89-1.93 (m, 2H, Cy), 1.63-1.65 (m, 2H, Cy), 1.23-1.53 (m, 6H, Cy) |
Data adapted from Kumar, A. et al. (2017). Copper-Mediated Synthesis of Pyrazolo[1,5-a]pyridines Through Oxidative Linkage of C-C/N-N Bonds. ChemistrySelect, 2(25), 7485-7489.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the 1H NMR analysis of pyrazolo[1,5-a]pyridine derivatives, from sample preparation to final structure elucidation.
Caption: Workflow for 1H NMR analysis of pyrazolo[1,5-a]pyridines.
Substituent Effects on Chemical Shifts
The electronic nature of substituents on the pyrazolo[1,5-a]pyridine ring significantly influences the chemical shifts of the ring protons. Understanding these effects is key to accurate spectral interpretation. Electron-donating groups (EDGs) increase electron density, causing upfield shifts (shielding), while electron-withdrawing groups (EWGs) decrease electron density, leading to downfield shifts (deshielding).
Caption: Logical relationship of substituent effects on chemical shifts.
Conclusion
This application note provides a foundational guide for the 1H NMR analysis of pyrazolo[1,5-a]pyridine derivatives. By following the outlined protocols and considering the principles of spectral interpretation, researchers can confidently elucidate and characterize the structures of these important heterocyclic compounds. For more complex structures or for obtaining through-bond and through-space correlations, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are recommended.
References
Application Notes and Protocols for X-ray Crystallography of Novel Pyrazolo[1,5-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, crystallization, and X-ray crystallographic analysis of novel pyrazolo[1,5-a]pyridine derivatives. This class of heterocyclic compounds has garnered significant attention for its wide range of biological activities, including potent inhibition of protein kinases, making them promising candidates for drug discovery and development.[1]
Application Notes
Pyrazolo[1,5-a]pyridines are a class of fused heterocyclic compounds that serve as valuable scaffolds in medicinal chemistry. Their rigid structure and capacity for diverse substitutions allow for the fine-tuning of their pharmacological properties. Notably, derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have been identified as potent inhibitors of Pim kinases, a family of serine/threonine kinases that are key regulators of cell survival and proliferation. The overexpression of Pim kinases is associated with various cancers, making them a critical target for therapeutic intervention.
X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional atomic structure of these novel compounds. The detailed structural information obtained from crystallographic studies provides invaluable insights into structure-activity relationships (SAR), guiding the rational design of more potent and selective inhibitors. By understanding the specific interactions between the pyrazolo[1,5-a]pyridine core and the target protein's active site, researchers can strategically modify the compound to enhance binding affinity and optimize drug-like properties.
Data Presentation: Crystallographic Data of Novel Pyrazolo[1,5-a]pyridine Derivatives
The following table summarizes the crystallographic data for three novel pyrazolo[1,a]pyridine compounds, facilitating a clear comparison of their structural parameters.
| Parameter | Compound 1 | Compound 2 | Compound 3 |
| IUPAC Name | 7-Amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid diethyl ester | 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester |
| CCDC Number | 1889193 | Not Reported | Not Reported |
| Empirical Formula | C₂₁H₂₀N₄O₅ | C₁₉H₁₆N₄O₂ | C₁₉H₁₅ClN₄O₂ |
| Formula Weight | 408.41 | 348.36 | 382.81 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/n | P2₁2₁2₁ | P2₁/c |
| a (Å) | 11.251(2) | 8.543(1) | 10.123(2) |
| b (Å) | 10.026(2) | 12.345(2) | 15.678(3) |
| c (Å) | 17.905(4) | 16.789(3) | 11.456(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90.013(7) | 90 | 105.34(1) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 2019.7(7) | 1772.3(4) | 1754.9(6) |
| Z | 4 | 4 | 4 |
| R-factor (%) | 5.18 | 4.85 | 5.32 |
Experimental Protocols
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
This protocol describes a general method for the synthesis of polysubstituted pyrazolo[1,5-a]pyridines via a one-pot reaction.
Materials:
-
Appropriately substituted 1-amino-2-iminopyridine derivative
-
Appropriate acetylene dicarboxylate derivative
-
Acetonitrile (ACN)
-
Ethanol (EtOH)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Ultrasonic bath
Procedure:
-
In a round-bottom flask, prepare a mixture of the 1-amino-2-iminopyridine derivative (10 mmol) and the desired acetylene dicarboxylate (10 mmol) in acetonitrile (30 mL).
-
The reaction can be carried out using one of the following methods:
-
Conventional Heating: Heat the mixture at reflux for 3 hours.
-
Sonication: Place the flask in an ultrasonic bath at 85°C for 20 minutes.
-
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that forms is collected by filtration.
-
Wash the collected solid with cold ethanol.
-
Dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., acetonitrile or ethanol) to obtain the pure pyrazolo[1,5-a]pyridine derivative.
Protocol 2: Crystallization of Pyrazolo[1,5-a]pyridine Compounds
This protocol outlines two common methods for growing single crystals suitable for X-ray diffraction analysis.
Method A: Slow Evaporation
-
Dissolve the purified pyrazolo[1,5-a]pyridine compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture of solvents) to form a nearly saturated solution.
-
Filter the solution through a syringe filter into a clean, small vial.
-
Cover the vial with parafilm and puncture a few small holes in it with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location at a constant temperature.
-
Crystals should form over a period of several days to a week.
Method B: Vapor Diffusion
-
In a small, open vial, dissolve the pyrazolo[1,5-a]pyridine compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., dichloromethane).
-
Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass).
-
Add a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., hexane or pentane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Seal the larger container and leave it undisturbed.
-
The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.
Protocol 3: Single-Crystal X-ray Diffraction Data Collection and Refinement
This protocol provides a general workflow for X-ray diffraction data collection and structure refinement.
Procedure:
-
Crystal Mounting:
-
Carefully select a single crystal of suitable size and quality under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to 100 K in a stream of nitrogen gas to minimize radiation damage.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Based on the unit cell and Bravais lattice, devise a data collection strategy to ensure complete and redundant data are collected.
-
Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities and Miller indices (h,k,l) for each reflection.
-
Scale and merge the integrated data, applying corrections for absorption and other experimental factors.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial model of the molecule into the electron density map.
-
Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods until the model converges and provides a good fit to the data.
-
Validate the final crystal structure using software tools to check for geometric and crystallographic consistency.
-
Visualizations
Caption: Experimental workflow from synthesis to structure determination.
Caption: Pim-1 kinase signaling pathway and inhibition.
References
Application Notes: Leveraging Pyrazolo[1,5-a]pyridin-4-ol as a Versatile Scaffold for Kinase Inhibitor Discovery
Introduction
The Pyrazolo[1,5-a]pyridine core has emerged as a privileged scaffold in medicinal chemistry, forming the basis of potent and selective kinase inhibitors. This heterocyclic system serves as an excellent bioisosteric replacement for the purine core of ATP, enabling competitive inhibition of a wide range of kinases. The strategic placement of a hydroxyl group at the 4-position, yielding the Pyrazolo[1,5-a]pyridin-4-ol scaffold, offers a key vector for chemical modification and the potential for crucial hydrogen bonding interactions within the kinase active site. These application notes provide a comprehensive overview of the utility of this scaffold, including synthetic strategies, biological evaluation protocols, and data on representative compounds from the broader pyrazolo[1,5-a]pyridine class.
Rationale for Use
The Pyrazolo[1,5-a]pyridine scaffold is a key component in several clinically successful kinase inhibitors. For instance, the FDA-approved drug Selpercatinib, a potent and selective RET kinase inhibitor, features this core structure. Furthermore, derivatives of this scaffold have demonstrated significant inhibitory activity against other important cancer targets, including the PI3K/AKT/mTOR pathway. The introduction of a hydroxyl group at the 4-position provides a handle for further derivatization to enhance potency, selectivity, and pharmacokinetic properties.
Key Kinase Targets and Signaling Pathways
Pyrazolo[1,5-a]pyridine-based inhibitors have shown significant promise in targeting key signaling pathways implicated in cancer and other diseases:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in many cancers. Pyrazolo[1,5-a]pyridine derivatives have been developed as potent inhibitors of PI3K isoforms, particularly p110α, PI3Kγ, and PI3Kδ.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway plays a critical role in cell proliferation, differentiation, and survival. The RET receptor tyrosine kinase, a key activator of this pathway, is a validated target for pyrazolo[1,5-a]pyridine-based inhibitors.
Below are diagrams illustrating the points of intervention for inhibitors based on this scaffold.
Data Presentation: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyridine Derivatives
While specific data for the this compound subclass is emerging, the following table summarizes the inhibitory activities of closely related pyrazolo[1,5-a]pyridine compounds against key kinase targets. This data provides a strong rationale for the potential of the 4-hydroxy substituted scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cellular Assay EC50 (µM) | Reference Compound |
| 5x | p110α | 0.9 | - | - |
| 20e (IHMT-PI3K-315) | PI3Kγ | 4.0 | 0.028 (pAKT S473) | - |
| 20e (IHMT-PI3K-315) | PI3Kδ | 9.1 | 0.013 (pAKT S473) | - |
| Selpercatinib | RET | - | - | - |
Note: Data for Selpercatinib is widely published, confirming its potent and selective inhibition of RET kinase.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and biological evaluation of this compound based kinase inhibitors.
Protocol 1: General Synthesis of the Pyrazolo[1,5-a]pyridine Scaffold
This protocol describes a general method for the synthesis of the pyrazolo[1,5-a]pyridine core, which can be adapted for the synthesis of the 4-hydroxy derivative.
Materials:
-
Substituted pyridine
-
Hydroxylamine-O-sulfonic acid or O-mesitylsulfonylhydroxylamine
-
Substituted alkyne (e.g., ethyl propiolate for introducing a potential precursor to the 4-hydroxy group)
-
Potassium tert-butoxide (t-BuOK) or other suitable base
-
Deuterated water (D₂O) or other appropriate solvent
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
N-Amination of Pyridine:
-
Dissolve the substituted pyridine in a suitable solvent.
-
Add the N-aminating reagent (e.g., hydroxylamine-O-sulfonic acid) portion-wise at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Isolate the N-aminopyridinium salt by precipitation or extraction.
-
-
[3+2] Cycloaddition:
-
Dissolve the N-aminopyridinium salt and the substituted alkyne in a suitable solvent (e.g., D₂O for deuteration studies or an organic solvent).
-
Add a base (e.g., t-BuOK) to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired pyrazolo[1,5-a]pyridine derivative.
-
Note: The choice of substituents on the starting pyridine and alkyne will determine the final substitution pattern on the pyrazolo[1,5-a]pyridine core. A carboxylate group introduced from the alkyne can potentially be converted to a hydroxyl group in subsequent synthetic steps.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against a target kinase using a luminescence-based assay that measures ADP production.[1][2][3]
Materials:
-
Kinase-specific substrate (e.g., PIP2 for PI3K, peptide substrate for RET)[1][2]
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[2]
-
Test compounds (dissolved in DMSO)
-
384-well white, low-volume plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in kinase buffer with a final DMSO concentration not exceeding 1%.
-
Dilute the kinase to the desired working concentration in kinase buffer.
-
Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near the Km for the target kinase.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (for controls).
-
Add 2 µL of the diluted kinase to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.[2]
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]
-
Incubate at room temperature for 40 minutes.[2]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[2]
-
Incubate at room temperature for 30 minutes.[2]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of the test compounds on the viability and proliferation of cancer cell lines.[4]
Materials:
-
Cancer cell line of interest (e.g., RET-fusion positive lung cancer cell line)[4]
-
Complete growth medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells per well) in 100 µL of complete growth medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (DMSO at the same final concentration).
-
Incubate the plates for 72 hours in a CO₂ incubator.[4]
-
-
Viability Measurement:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the EC50 value.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its structural similarity to the core of established drugs, coupled with the potential for versatile chemical modification, makes it an attractive scaffold for targeting a range of kinases involved in cancer and other diseases. The protocols and data presented here provide a solid foundation for researchers to explore the potential of this exciting class of compounds.
References
The Rise of Pyrazolo[1,5-a]pyridines: A New Frontier in Organic Light-Emitting Diodes
The class of heterocyclic compounds known as pyrazolo[1,5-a]pyridines is rapidly emerging as a highly promising platform for the development of next-generation organic light-emitting diodes (OLEDs). With their versatile synthetic accessibility and tunable photophysical properties, these materials are paving the way for more efficient and stable blue and deep-red emitters, a critical need in display and lighting technologies.
Pyrazolo[1,5-a]pyridines possess a unique electronic structure that allows for the fine-tuning of their emission characteristics, from deep blue to red. This adaptability makes them ideal candidates for creating the full spectrum of colors required for high-resolution displays. Researchers have successfully synthesized a variety of derivatives, demonstrating their potential as fluorescent emitters and as hosts for phosphorescent and thermally activated delayed fluorescence (TADF) materials. The inherent stability of the pyrazolo[1,5-a]pyridine core also contributes to the potential for longer operational lifetimes in OLED devices.
Quantitative Data Summary
The performance of OLEDs incorporating pyrazolo[1,5-a]pyridine derivatives is summarized in the table below. The data highlights key parameters such as maximum emission wavelength (λem), photoluminescence quantum yield (PLQY), maximum external quantum efficiency (EQEmax), and Commission Internationale de l'Éclairage (CIE) coordinates.
| Compound/Emitter | Host Material | λem (nm) | PLQY (%) | EQEmax (%) | CIE (x, y) | Reference |
| DPP derivatives | PVK | 412-425 | - | - | - | [1] |
| Ir-me | TCTA | 494-499 | 76-82 | 28.9 | - | [2] |
| TPP-PPI | - | - | 97.5 (neat film) | 6.05 (non-doped) | (0.15, 0.11) | [3] |
| MeTPA-BQ | CBP | 650 | 42 | 10.1 | - | [4] |
| tBuTPA-BQ | CBP | 670 | 41 | 8.5 | - | [4] |
| 246tCzPPC | - | - | - | 29.6 | - | [5] |
Experimental Protocols
Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
A general and efficient method for the synthesis of functionalized pyrazolo[1,5-a]pyridines involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[6]
Materials:
-
N-aminopyridine derivative
-
α,β-unsaturated carbonyl compound or electron-withdrawing olefin
-
N-methylpyrrolidone (NMP) as solvent
-
Iodine (I2) as a catalyst (in some procedures)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve the N-aminopyridine derivative and the α,β-unsaturated carbonyl compound in N-methylpyrrolidone in a reaction flask.
-
The reaction can proceed under metal-free conditions at room temperature.[6] In some cases, a catalyst like iodine may be added.
-
Stir the reaction mixture at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product using an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyridine derivative.
Another common route involves the intermolecular cyclization of N-iminopyridinium ylides with alkynes or alkenes.[7] Sonication can be employed to promote the reaction, offering a greener synthetic methodology.[7]
Fabrication of OLED Devices
The fabrication of multilayer OLEDs using pyrazolo[1,5-a]pyridine derivatives as the emissive layer is typically performed via thermal evaporation in a high-vacuum chamber.[8][9]
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Deionized water, acetone, isopropanol for cleaning
-
Hole Injection Layer (HIL) material (e.g., HATCN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Pyrazolo[1,5-a]pyridine-based emissive material
-
Host material (if used)
-
Electron Transport Layer (ETL) material (e.g., TmPyPB)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for the cathode
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Cleaning: Clean the patterned ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat them with UV-ozone or oxygen plasma to improve the work function.[8]
-
Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers by thermal evaporation. A typical device structure is: ITO / HIL / HTL / Emissive Layer (EML) / ETL / EIL / Al.[2][9] The emissive layer may consist of the pyrazolo[1,5-a]pyridine derivative doped into a suitable host material.
-
Cathode Deposition: Without breaking the vacuum, deposit the metal cathode (e.g., aluminum) by thermal evaporation.
-
Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.
Visualizations
Caption: From Molecule to Device: A generalized workflow.
References
- 1. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermally activated delayed fluorescence emitters showing wide-range near-infrared piezochromism and their use in deep-red OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. media.neliti.com [media.neliti.com]
Application Notes and Protocols for Screening Pyrazolo[1,5-a]pyridine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] This scaffold is a key component in numerous inhibitors targeting a range of enzymes, particularly protein kinases, which are crucial regulators of cellular signaling pathways.[2] Dysregulation of these pathways is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making the development of potent and selective inhibitors a critical area of research.[3]
This document provides detailed application notes and experimental protocols for the development of assays to screen for and characterize Pyrazolo[1,5-a]pyridine-based inhibitors against various target classes, with a focus on protein kinases.
Target Landscape of Pyrazolo[1,5-a]pyridine-Based Inhibitors
Pyrazolo[1,5-a]pyridine-based compounds have been shown to inhibit a variety of protein kinases and other enzymes. The versatility of this scaffold allows for the development of inhibitors with varying degrees of potency and selectivity. Key targets include:
-
Cyclin-Dependent Kinases (CDKs) : Essential for cell cycle regulation.[4][5]
-
Epidermal Growth Factor Receptor (EGFR) : A receptor tyrosine kinase often implicated in cancer.
-
Pim Kinases (Pim-1) : Serine/threonine kinases involved in cell survival and proliferation.[6][7]
-
Phosphoinositide 3-Kinases (PI3Ks) : A family of lipid kinases that play a central role in cell growth, proliferation, and survival.[8][9]
-
Tropomyosin Receptor Kinases (Trks) : A family of receptor tyrosine kinases crucial for neuronal development and function, and also implicated in cancer.[10][11]
-
Other Kinases : Including B-Raf, MEK, and Flt-3.
-
Non-kinase Targets : Such as membrane-bound pyrophosphatase and the aryl hydrocarbon receptor.[1][12]
Quantitative Data Summary
The following tables summarize the inhibitory activities of selected Pyrazolo[1,5-a]pyridine-based inhibitors against their respective targets. This data is essential for comparing the potency of different compounds and for selecting appropriate concentration ranges for screening assays.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyridine Derivatives against Protein Kinases
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound 6t | CDK2 | 90 | Enzymatic | [5] |
| Compound 6s | TRKA | 450 | Enzymatic | [5] |
| Compound 15j | CDK2 | Potent (specific value not provided) | Enzymatic | [4] |
| Compound 11j | Pan-Pim | Potent (specific value not provided) | Enzymatic | [6] |
| CPL302253 (54) | PI3Kδ | 2.8 | Enzymatic | [8] |
| Compound 37 | PI3Kδ | Potent (specific value not provided) | Enzymatic | [8] |
| Compound 20e | PI3Kγ | 4.0 | Biochemical | [9] |
| Compound 20e | PI3Kδ | 9.1 | Biochemical | [9] |
| Compound 8 | TrkA | 1.7 | Enzymatic | [10] |
| Compound 9 | TrkA | 1.7 | Enzymatic | [10] |
| Compound 32 | TrkA | 1.9 | Enzymatic | [10] |
| Compound 32 | TrkB | 3.1 | Enzymatic | [10] |
| Compound 32 | TrkC | 2.3 | Enzymatic | [10] |
Table 2: Cellular Activity of Pyrazolo[1,5-a]pyridine Derivatives
| Compound ID | Cell Line | EC50 (µM) | Assay Type | Reference |
| Compound 20e | Cellular (p-AKT S473) | 0.013 (PI3Kδ) | Cellular Assay | [9] |
| Compound 20e | Cellular (p-AKT S473) | 0.028 (PI3Kγ) | Cellular Assay | [9] |
| Compound 6n | 56 Cancer Cell Lines | - | Growth Inhibition (43.9% mean GI) | [5] |
Experimental Protocols
This section provides detailed protocols for key assays used in the screening and characterization of Pyrazolo[1,5-a]pyridine-based inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general guideline for a luminescence-based kinase assay, such as ADP-Glo™, which measures the amount of ADP produced in a kinase reaction.
Principle: The kinase reaction consumes ATP and produces ADP. After the kinase reaction, remaining ATP is depleted, and the ADP is converted to ATP, which is then used to generate a luminescent signal via luciferase. The light output is directly proportional to the kinase activity.
Materials:
-
Recombinant kinase (e.g., EGFR, Pim-1, PI3K, Trk)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Pyrazolo[1,5-a]pyridine inhibitor stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a serial dilution of the Pyrazolo[1,5-a]pyridine inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer.
-
Assay Plate Setup: Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.
-
Add 2 µL of the enzyme/substrate mix to each well.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Phosphorylation Assay (Western Blot)
This protocol describes how to assess the inhibition of a specific signaling pathway in cells by measuring the phosphorylation state of a downstream target.
Principle: Active kinases phosphorylate their downstream substrates. An inhibitor will block this phosphorylation. Western blotting with phospho-specific antibodies allows for the detection of changes in the phosphorylation status of a target protein.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyridine inhibitor stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Pyrazolo[1,5-a]pyridine inhibitor for a specified time (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe for the total protein and a loading control (e.g., β-actin) to ensure equal loading.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein and loading control.
Cell Viability Assay (MTT)
This protocol is used to assess the effect of an inhibitor on cell proliferation and viability.
Principle: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyridine inhibitor stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Pyrazolo[1,5-a]pyridine inhibitor for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony after treatment with an inhibitor, providing a measure of long-term cytotoxicity.[1][11][13]
Principle: A single cell that can undergo unlimited division will form a visible colony. The number of colonies formed after treatment is a measure of the surviving fraction of cells.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyridine inhibitor stock solution (in DMSO)
-
6-well plates
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the Pyrazolo[1,5-a]pyridine inhibitor for a defined period (e.g., 24 hours).
-
Colony Formation: Remove the inhibitor-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining:
-
Wash the wells with PBS.
-
Fix the colonies with the fixation solution for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically containing >50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a generalized signaling pathway that can be targeted by Pyrazolo[1,5-a]pyridine-based kinase inhibitors.
Caption: Generalized kinase signaling pathway targeted by Pyrazolo[1,5-a]pyridine inhibitors.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and characterizing Pyrazolo[1,5-a]pyridine-based inhibitors.
Caption: High-level workflow for inhibitor screening and characterization.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between different types of assays in a screening cascade.
Caption: Logical flow of an inhibitor screening cascade.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. promega.de [promega.de]
- 6. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Functionalized Pyrazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of functionalized pyrazolo[1,5-a]pyridines, a scaffold of significant interest in medicinal chemistry and materials science. The methodologies described herein focus on palladium-catalyzed reactions, which offer a versatile and efficient means of introducing a wide range of functional groups onto the pyrazolo[1,5-a]pyridine core.
Introduction
Pyrazolo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered considerable attention due to their presence in numerous biologically active molecules. They are key structural motifs in compounds exhibiting activities such as p38 kinase inhibition, anxiolytic effects, and antagonism of various receptors. Palladium-catalyzed cross-coupling and C-H activation reactions have emerged as powerful tools for the synthesis and late-stage functionalization of these important heterocycles, enabling the rapid generation of diverse compound libraries for drug discovery and development.
This document outlines key palladium-catalyzed methods for the functionalization of pyrazolo[1,5-a]pyridines, including direct C-H arylation and traditional cross-coupling reactions of halogenated precursors. Detailed experimental protocols and tabulated data are provided to facilitate the practical application of these methods in a research setting.
I. Direct C-H Functionalization of Pyrazolo[1,5-a]pyridines
Direct C-H functionalization has become a preferred strategy for the arylation of pyrazolo[1,5-a]pyridines due to its atom and step economy. Palladium catalysis enables the regioselective introduction of aryl groups at the C-3 and C-7 positions of the heterocyclic core.
A. Regioselective C-3 and C-7 Arylation
The regioselectivity of the direct arylation of pyrazolo[1,5-a]pyridines with aryl iodides can be controlled by the choice of additive. The use of cesium(I) fluoride (CsF) as a base typically favors arylation at the C-3 position, while the use of silver(I) carbonate (Ag₂CO₃) promotes selective arylation at the C-7 position.[1][2]
General Reaction Scheme for Regioselective C-H Arylation
Caption: General scheme for Pd-catalyzed C-H arylation.
Table 1: Palladium-Catalyzed C-3 Arylation of Pyrazolo[1,5-a]pyridines
| Entry | Pyrazolo[1,5-a]pyridine | Aryl Iodide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pyrazolo[1,5-a]pyridine | Iodobenzene | Pd(OAc)₂ (10 mol%) | CsF (3 equiv) | 1,4-Dioxane | 140 | 75 | [1] |
| 2 | 2-Methylpyrazolo[1,5-a]pyridine | 4-Iodotoluene | Pd(OAc)₂ (10 mol%) | CsF (3 equiv) | 1,4-Dioxane | 140 | 81 | [1] |
| 3 | Pyrazolo[1,5-a]pyridine | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ (10 mol%) | CsF (3 equiv) | 1,4-Dioxane | 140 | 72 | [1] |
| 4 | Pyrazolo[1,5-a]pyridine | 1-Iodo-4-fluorobenzene | Pd(OAc)₂ (10 mol%) | CsF (3 equiv) | 1,4-Dioxane | 140 | 68 | [1] |
Table 2: Palladium-Catalyzed C-7 Arylation of Pyrazolo[1,5-a]pyridines
| Entry | Pyrazolo[1,5-a]pyridine | Aryl Iodide | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pyrazolo[1,5-a]pyridine | Iodobenzene | Pd(OAc)₂ (5 mol%) | Ag₂CO₃ (3 equiv) | DMF | 140 | 75 | [2] |
| 2 | 2-Methylpyrazolo[1,5-a]pyridine | 4-Iodotoluene | Pd(OAc)₂ (5 mol%) | Ag₂CO₃ (3 equiv) | DMF | 140 | 80 | [2] |
| 3 | Pyrazolo[1,5-a]pyridine | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ (5 mol%) | Ag₂CO₃ (3 equiv) | DMF | 140 | 78 | [2] |
| 4 | Pyrazolo[1,5-a]pyridine | 1-Iodo-4-chlorobenzene | Pd(OAc)₂ (5 mol%) | Ag₂CO₃ (3 equiv) | DMF | 140 | 65 | [2] |
Protocol 1: General Procedure for Palladium-Catalyzed C-3 Arylation
-
To an oven-dried reaction vessel, add pyrazolo[1,5-a]pyridine (1.0 mmol), aryl iodide (1.2 mmol), palladium(II) acetate (0.1 mmol, 10 mol%), and cesium fluoride (3.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-pyrazolo[1,5-a]pyridine.
Protocol 2: General Procedure for Palladium-Catalyzed C-7 Arylation
-
To an oven-dried reaction vessel, add pyrazolo[1,5-a]pyridine (1.0 mmol), aryl iodide (1.5 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and silver(I) carbonate (3.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-pyrazolo[1,5-a]pyridine.
II. Cross-Coupling Reactions of Halogenated Pyrazolo[1,5-a]pyridines
Traditional palladium-catalyzed cross-coupling reactions are highly effective for the functionalization of pre-halogenated pyrazolo[1,5-a]pyridines. This approach allows for the introduction of a wide variety of substituents, including aryl, alkynyl, and amino groups.
Workflow for Functionalization via Cross-Coupling
Caption: Functionalization workflow via halogenation and cross-coupling.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halogenated pyrazolo[1,5-a]pyridine and an organoboron compound.
Table 3: Suzuki-Miyaura Coupling of Halogenated Pyrazolo[1,5-a]pyridines
| Entry | Halopyrazolo[1,5-a]pyridine | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 7-Bromo-pyrazolo[1,5-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 equiv) | Toluene/H₂O | 100 | 92 |
| 2 | 3-Bromo-pyrazolo[1,5-a]pyrimidine-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ (2 equiv) | 1,4-Dioxane | 110 | 85 |
| 3 | 7-Iodo-pyrazolo[1,5-a]pyridine | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3 mol%) | Na₂CO₃ (2 equiv) | DME/H₂O | 90 | 88 |
| 4 | 5-Chloro-7-morpholinopyrazolo[1,5-a]pyrimidine | Indole-4-boronic acid pinacol ester | Pd(PPh₃)₄ (10 mol%) | Na₂CO₃ (2 equiv) | DME | Reflux | 60-72 |
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the halopyrazolo[1,5-a]pyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL).
-
Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by flash chromatography.
B. Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkynyl moieties onto the pyrazolo[1,5-a]pyridine core.
Table 4: Sonogashira Coupling of Halogenated Pyrazolo[1,5-a]pyridines
| Entry | Halopyrazolo[1,5-a]pyridine | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 7-Iodo-pyrazolo[1,5-a]pyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF | RT | 95 |
| 2 | 3-Bromo-pyrazolo[1,5-a]pyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5 mol%) | CuI (10 mol%) | DIPEA | DMF | 80 | 88 |
| 3 | 5-Bromo-3-aryl-pyrazolo[1,5-a]pyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (5 mol%) | CuI (10 mol%) | Et₃N | Dioxane | 80 | 90 |
| 4 | 7-Iodo-pyrazolo[1,5-a]pyridine | 1-Hexyne | PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF | 60 | 91 |
Protocol 4: General Procedure for Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add the halopyrazolo[1,5-a]pyridine (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous, degassed solvent (e.g., THF, 5 mL) and a suitable base (e.g., triethylamine, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of aminopyrazolo[1,5-a]pyridines.
Table 5: Buchwald-Hartwig Amination of Halogenated Pyrazolo[1,5-a]pyridines
| Entry | Halopyrazolo[1,5-a]pyridine | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 7-Bromo-pyrazolo[1,5-a]pyridine | Morpholine | Pd₂(dba)₃ (2 mol%) | BINAP (4 mol%) | NaOtBu (1.4 equiv) | Toluene | 100 | 90 |
| 2 | 5-Chloro-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidine | Aniline | Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 110 | 74-77 |
| 3 | 7-Bromo-pyrazolo[1,5-a]pyridine | Piperidine | Pd(OAc)₂ (5 mol%) | Xantphos (10 mol%) | Cs₂CO₃ (2 equiv) | Dioxane | 110 | 85 |
| 4 | 2-Bromopyridine derivative | Cyclohexane-1,2-diamine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 60 |
Protocol 5: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the halopyrazolo[1,5-a]pyridine (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Add the amine (1.2 mmol).
-
Seal the vessel and heat the reaction mixture with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by flash chromatography.
III. Mechanistic Considerations
The palladium-catalyzed functionalization of pyrazolo[1,5-a]pyridines proceeds through well-established catalytic cycles. Understanding these mechanisms is crucial for reaction optimization and troubleshooting.
Catalytic Cycle for C-H Arylation
Caption: Plausible catalytic cycle for C-H arylation.
General Catalytic Cycle for Cross-Coupling Reactions
References
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolo[1,5-a]pyridines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules.[1] Their diverse pharmacological applications, including their roles as kinase inhibitors in targeted cancer therapy, have made them a focal point in medicinal chemistry and drug development.[2] The development of efficient and versatile synthetic protocols to access this scaffold is crucial for exploring its full therapeutic potential.
This document provides detailed application notes and experimental protocols for several key cyclization reactions used in the synthesis of Pyrazolo[1,5-a]pyridines. The methodologies covered include transition-metal-catalyzed reactions, cross-dehydrogenative coupling, and [3+2] cycloaddition reactions, offering a range of strategies to suit different synthetic goals.
I. Palladium-Catalyzed Microwave-Assisted Synthesis
This method provides an efficient, solvent-free approach for the synthesis of pyrazolo[1,5-a]pyrimidines (an analogous, important fused pyrazole heterocycle often synthesized via similar precursors) and can be adapted for pyrazolo[1,5-a]pyridines. The protocol involves the palladium-catalyzed reaction of β-halovinyl aldehydes with 5-aminopyrazoles under microwave irradiation, leading to good yields in significantly reduced reaction times.[3]
Data Presentation
| Entry | Reactant A (Aldehyde) | Reactant B (Aminopyrazole) | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | β-halovinyl aldehyde | 3-aminopyrazole | Pd(OAc)₂, PPh₃, K₂CO₃ | 700W, 120°C, 14 bar, 15 min | 80 | [3] |
Table 1: Summary of Pd-Catalyzed Microwave-Assisted Synthesis.
Experimental Protocol
General Procedure for Palladium-Catalyzed Synthesis: [3]
-
To a microwave reactor vessel, add the β-halo aldehyde (1.0 mmol), 5-aminopyrazole (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 2.5 mol%), triphenylphosphine (PPh₃, 5 mol%), and potassium carbonate (K₂CO₃, 2.1 mmol).
-
Grind the mixture to ensure homogeneity.
-
Seal the vessel and place it in a microwave reactor (e.g., Synthos 3000).
-
Irradiate the mixture at 700 Watts, maintaining a temperature of 120°C and a pressure of 14 bar for 15 minutes.
-
After completion, allow the reaction vessel to cool to room temperature.
-
Purify the crude product using column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.
Visualization
Caption: Pd-Catalyzed Microwave-Assisted Synthesis Workflow.
II. Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling (CDC)
This protocol presents an environmentally benign, metal-free method for synthesizing substituted pyrazolo[1,5-a]pyridines. The reaction proceeds via a cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, using acetic acid and molecular oxygen as the promoter and oxidant, respectively.[4][5]
Data Presentation
| Entry | N-Amino-2-iminopyridine | 1,3-Dicarbonyl Compound | Solvent | Conditions | Yield (%) | Reference |
| 1 | 1a (3 mmol) | Ethyl acetoacetate (3 mmol) | Ethanol | 130°C, 18 h, O₂ (1 atm) | 94 | [5] |
| 2 | 1a (3 mmol) | Ethyl benzoylacetate (3 mmol) | Ethanol | 130°C, 18 h, O₂ (1 atm) | 92 | [5] |
| 3 | 1b (3 mmol) | Acetylacetone (3 mmol) | Ethanol | 130°C, 18 h, O₂ (1 atm) | 85 | [5] |
Table 2: Summary of Acetic Acid and O₂-Promoted CDC Synthesis.
Experimental Protocol
General Procedure for Cross-Dehydrogenative Coupling: [4][5]
-
Prepare a solution of the N-amino-2-iminopyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL).
-
Add acetic acid (1.08 g, 6 equivalents) to the solution.
-
Stir the mixture in a sealed vessel under an O₂ atmosphere (1 atm).
-
Heat the reaction mixture to 130°C and maintain for 18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product via filtration or extraction, followed by purification, typically through recrystallization from ethanol, to yield the pure pyrazolo[1,5-a]pyridine.
Visualization
Caption: Proposed Mechanism for CDC Synthesis of Pyrazolo[1,5-a]pyridines.[5]
III. Sonochemical [3+2] Cycloaddition Reaction
The [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes is a common and powerful strategy for constructing the pyrazolo[1,5-a]pyridine core.[4][6] This section details a highly efficient, catalyst-free protocol that utilizes ultrasound irradiation (sonication) to promote the reaction, offering excellent yields in very short reaction times.[6]
Data Presentation
| Entry | N-iminopyridine Derivative (10 mmol) | Dipolarophile (10 mmol) | Solvent | Conditions | Time | Yield (%) | Reference |
| 1 | 3a | Dimethyl acetylenedicarboxylate | Acetonitrile | Sonication, 85°C | 20 min | 98 | [6] |
| 2 | 3b | Diethyl acetylenedicarboxylate | Acetonitrile | Sonication, 85°C | 20 min | 96 | [6] |
| 3 | 3c | Ethyl propiolate | Acetonitrile | Sonication, 85°C | 20 min | 95 | [6] |
Table 3: Summary of Sonochemical [3+2] Cycloaddition Synthesis.
Experimental Protocol
General Procedure for Sonochemical [3+2] Cycloaddition: [6]
-
In a suitable reaction vessel, create a mixture of the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol) in acetonitrile (30 mL).
-
Place the vessel in an ultrasonic bath and sonicate for 20 minutes at a temperature of 85°C.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that forms is collected by filtration.
-
Wash the collected solid with ethanol and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrazolo[1,5-a]pyridine derivative.
Visualization
Caption: Sonochemical [3+2] Cycloaddition Experimental Workflow.
Conclusion
The synthetic protocols detailed in this document highlight several effective strategies for the synthesis of pyrazolo[1,5-a]pyridines. The choice of method—be it a rapid, microwave-assisted palladium-catalyzed reaction, a green cross-dehydrogenative coupling, or a highly efficient sonochemical cycloaddition—can be tailored to the specific requirements of the target molecule, available equipment, and desired environmental impact. These detailed procedures and comparative data serve as a valuable resource for researchers engaged in the synthesis of this important heterocyclic scaffold for applications in drug discovery and materials science.
References
- 1. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of Pyrazolo[1,5-a]pyridin-4-ol Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of Pyrazolo[1,5-a]pyridin-4-ol derivatives and related pyrazolopyrimidine compounds as potential anticancer agents. The following sections detail the experimental protocols for key assays, summarize the antiproliferative activity of various derivatives, and illustrate the proposed mechanisms of action through signaling pathway diagrams.
Core Applications
Pyrazolo[1,5-a]pyridine and its fused heterocyclic analogs, such as pyrazolo[1,5-a]pyrimidines, are a promising class of compounds in cancer research.[1][2][3] Their versatile scaffold allows for extensive chemical modifications, leading to derivatives with potent and selective anticancer properties.[4][5] Key applications for these compounds in an in vitro setting include:
-
Screening for Anticancer Activity: Identifying lead compounds by evaluating their cytotoxicity against a panel of human cancer cell lines.[4][6][7]
-
Mechanism of Action Studies: Elucidating the molecular pathways through which these derivatives exert their anticancer effects, such as induction of apoptosis, cell cycle arrest, and inhibition of key signaling proteins like kinases.[1][5]
-
Structure-Activity Relationship (SAR) Analysis: Understanding how different chemical substitutions on the pyrazolopyridine scaffold influence biological activity to guide the design of more potent and selective drug candidates.[1][5]
Data Presentation: Antiproliferative Activity
The following tables summarize the in vitro anticancer activity of various pyrazolo[1,5-a]pyridine and related pyrazolopyrimidine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Pyrazolo[1,5-a]pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 14a | HCT116 (Colon) | 0.0020 | [8] |
| Compound 8b | A-549 (Lung) | 2.9 | [7] |
| HEPG2 (Liver) | 2.6 | [7] | |
| HCT-116 (Colon) | 2.3 | [7] | |
| Compound 99 | Various (NCI-60) | 1.18 - 8.18 | [4] |
| Compound 24 | A549 (Lung) | 8.21 | [4] |
| HCT116 (Colon) | 19.56 | [4] | |
| Compound 37 | MCF7 (Breast) | 5.21 | [4] |
| Compound 5a | MCF-7 (Breast) | 3.89 | [9] |
| Compound 6a | HCT-116 (Colon) | 12.58 | [9] |
| MCF-7 (Breast) | 11.71 | [9] | |
| Compound 7 | HEPG-2 (Liver) | 8.42 | [9] |
| Compound 27 | A549 (Lung) | 8.19 | [10] |
| Compound 28 | A549 (Lung) | 7.01 | [10] |
| Compound 2 | MCF-7 (Breast) | 21.49 | [11] |
| Compound 11 | MCF-7 (Breast) | 22.68 | [11] |
Table 2: IC50 Values of Pyrazoline Derivatives Against Breast Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | Reference |
| Compound 3f | MDA-MB-468 | 14.97 | 6.45 | [12] |
| Paclitaxel | MDA-MB-468 | 49.90 | 25.19 | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the this compound derivatives on cancer cell lines.[6][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)[6][9]
-
DMEM or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[6]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by the test compounds.[12]
Materials:
-
Cancer cells treated with this compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the compounds for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol is used to determine the effect of the compounds on the cell cycle progression of cancer cells.[1]
Materials:
-
Cancer cells treated with this compound derivatives
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described in the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: General experimental workflow for in vitro evaluation.
Proposed Signaling Pathway for Apoptosis Induction
Many pyrazolo[1,5-a]pyridine derivatives have been shown to induce apoptosis in cancer cells.[13][14] This is often achieved by modulating the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the intrinsic mitochondrial pathway.[14]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. scirp.org [scirp.org]
- 8. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 9. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 13. jpp.krakow.pl [jpp.krakow.pl]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Pyrazolo[1,5-a]pyridin-4-ol Based RET Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of RET kinase inhibitors based on the pyrazolo[1,5-a]pyridine scaffold. The information compiled herein is intended to facilitate the research and development of novel therapeutics targeting cancers driven by aberrant RET kinase activity.
Introduction to RET Kinase and Pyrazolo[1,5-a]pyridine Inhibitors
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a crucial component in cell signaling pathways governing cell growth, differentiation, and survival.[1] Dysregulation of RET signaling, often through mutations or chromosomal rearrangements, is a known oncogenic driver in a variety of cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[2] This makes RET a compelling target for therapeutic intervention.
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry for the development of potent and selective kinase inhibitors.[3] Derivatives of this scaffold have been successfully developed to target various kinases, and recent efforts have focused on their application as RET inhibitors.[4] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the RET protein and preventing its phosphorylation, thereby blocking downstream signaling.[2]
RET Signaling Pathway
Constitutive activation of RET leads to the aberrant activation of several downstream signaling pathways that promote tumorigenesis. The primary pathways include the RAS/RAF/MEK/ERK (MAPK) pathway, critical for cell proliferation, and the PI3K/AKT/mTOR pathway, a key regulator of cell growth and survival.[1][2] Inhibition of RET kinase effectively shuts down these oncogenic signals.
References
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for synthesizing and evaluating pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of Tropomyosin receptor kinases (Trk). The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in the development of Trk inhibitors, forming the core of several approved drugs and clinical candidates for the treatment of cancers harboring NTRK gene fusions.[1][2][3] This document offers detailed synthetic protocols, biological evaluation methods, and structure-activity relationship (SAR) insights to guide researchers in this field.
Introduction to Pyrazolo[1,5-a]pyrimidines as Trk Inhibitors
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][3] The discovery of oncogenic fusions involving the NTRK genes in a wide range of solid tumors has established the Trk kinases as significant targets for cancer therapy.
The pyrazolo[1,5-a]pyrimidine core has emerged as a highly effective scaffold for the design of potent and selective Trk inhibitors. Marketed drugs such as Larotrectinib and Repotrectinib feature this heterocyclic system, demonstrating its clinical utility.[1][2][3] These inhibitors are designed to target the ATP-binding pocket of the Trk kinase domain, thereby blocking downstream signaling pathways and inhibiting tumor growth.
Synthetic Methodologies
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent. Several strategies have been developed to afford structural diversity and optimize reaction efficiency.
General Synthetic Workflow
The construction of the pyrazolo[1,5-a]pyrimidine core generally follows the pathway of reacting a substituted 3-aminopyrazole with a β-dicarbonyl compound or a related species to form the fused pyrimidine ring.[1]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridin-4-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide robust guidance on improving the yield of Pyrazolo[1,5-a]pyridin-4-ol synthesis. This resource offers detailed troubleshooting, frequently asked questions (FAQs), optimized experimental protocols, and quantitative data to streamline your experimental workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound and its derivatives.
Q1: My reaction yield is significantly lower than expected (<30%). What are the primary causes and how can I improve it?
A1: Low yields in this synthesis often stem from one of several factors related to starting materials, reaction conditions, or the reaction atmosphere.
-
Purity of Starting Materials: Ensure your N-amino-2-iminopyridine precursor and the β-ketoester (e.g., ethyl acetoacetate) are of high purity. Impurities can introduce side reactions that consume starting materials.
-
Suboptimal Acid Concentration: The reaction is typically promoted by an acid, such as acetic acid. The concentration of this acid is critical. Low concentrations may lead to an incomplete reaction, while excessively high concentrations can promote the formation of undesired by-products like triazolo[1,5-a]pyridines.[1]
-
Insufficient Oxygen: This synthesis is often an oxidative cross-dehydrogenative coupling reaction that requires molecular oxygen.[1] Running the reaction under an inert atmosphere (like Argon or Nitrogen) will significantly diminish the yield.[1]
-
Inadequate Temperature: The reaction generally requires elevated temperatures to proceed efficiently. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a standard timeframe.
Troubleshooting Steps:
-
Verify Reagent Purity: Check the purity of your starting materials by NMR or another suitable analytical technique.
-
Optimize Acetic Acid Loading: Start with the recommended stoichiometric equivalent of acetic acid. If yields remain low, perform small-scale optimization experiments by incrementally increasing the amount of acid and monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Ensure an Oxygen-Rich Environment: Run the reaction under an atmosphere of air or, for optimal results, pure oxygen.[1] Ensure the reaction vessel is not sealed in a way that would prevent air ingress.
-
Increase Temperature: If TLC shows significant starting material remaining after the recommended reaction time, consider increasing the reaction temperature in small increments (e.g., 10-20°C).
Q2: I am observing multiple spots on my TLC plate, indicating significant side product formation. What are these by-products and how can I minimize them?
A2: The most common side products in this synthesis are isomers and related heterocyclic systems.
-
Isomer Formation: Depending on the substitution pattern of your starting materials, different regioisomers can form. This is a common challenge in the synthesis of fused heterocyclic systems.
-
Formation of Triazolo[1,5-a]pyridines: Under certain conditions, particularly with high concentrations of strong acids, a competing reaction can lead to the formation of a triazolo[1,5-a]pyridine derivative.[1]
-
Incomplete Cyclization: An intermediate adduct may fail to cyclize completely, leaving you with a linear precursor as a major impurity.
Minimization Strategies:
-
Control Acidity: Carefully control the amount and type of acid used. Using a weaker acid like acetic acid in optimized quantities can favor the desired pyrazolo[1,5-a]pyridine formation.[1]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Ethanol is a commonly used solvent for this reaction.[1]
-
Purification: If side product formation is unavoidable, careful purification by column chromatography is necessary. The polarity of the eluent should be optimized to achieve good separation.
Q3: The final product is difficult to purify. What are the best practices for isolating pure this compound?
A3: Purification challenges often arise from the compound's polarity and its tautomeric nature. The 4-hydroxy group exists in equilibrium with its 4-oxo (pyridone) tautomer, which can lead to streaking on silica gel chromatography.
-
Crystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent (such as ethanol or an ethanol/water mixture) is often the most effective purification method.
-
Column Chromatography: If chromatography is necessary, consider using a less polar derivative of the product to improve separation. Alternatively, using a silica gel column with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can help to separate the product from impurities.
-
Acid/Base Extraction: The basic nature of the pyridine nitrogen allows for purification through acid/base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the product into the aqueous phase. The aqueous phase is then basified, and the pure product is extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from an N-amino-2-iminopyridine and a β-ketoester like ethyl acetoacetate is believed to proceed via a cross-dehydrogenative coupling (CDC) reaction. The plausible mechanism involves an initial acid-activated nucleophilic addition of the enol form of the β-ketoester to the N-amino-2-iminopyridine. The resulting intermediate then undergoes oxidative dehydrogenation with molecular oxygen, followed by cyclization and dehydration to yield the final pyrazolo[1,5-a]pyridine product.[1]
Q2: What is the role of acetic acid in this reaction?
A2: Acetic acid acts as a Brønsted acid catalyst. It protonates the N-amino-2-iminopyridine, activating it for nucleophilic attack by the enol of the β-ketoester.[1]
Q3: Can I use a different β-dicarbonyl compound instead of ethyl acetoacetate?
A3: Yes, other β-ketoesters and β-diketones can be used to generate a variety of substituted pyrazolo[1,5-a]pyridines. The choice of the β-dicarbonyl compound will determine the substituents at the C2 and C3 positions of the final product.[1]
Q4: Is this reaction scalable?
A4: Yes, similar cross-dehydrogenative coupling reactions have been shown to be scalable, providing good yields on a larger scale. However, when scaling up, it is important to ensure efficient stirring and good air or oxygen exposure for the oxidative step.
Data Presentation
The following table summarizes the effect of reaction conditions on the yield of a representative pyrazolo[1,5-a]pyridine synthesis via cross-dehydrogenative coupling.
| Entry | Acid (molar equiv.) | Atmosphere | Yield (%) |
| 1 | Acetic Acid (2) | Air | 34 |
| 2 | Acetic Acid (4) | Air | 52 |
| 3 | Acetic Acid (6) | Air | 74 |
| 4 | Acetic Acid (6) | O₂ | 94 |
| 5 | Acetic Acid (6) | Ar | 6 |
| 6 | p-TSA (1) | O₂ | 39 |
| 7 | TFA (2) | O₂ | 55 |
| Data adapted from a study on a similar pyrazolo[1,5-a]pyridine synthesis.[1] |
Experimental Protocols
Detailed Protocol for the Synthesis of a 2-Methyl-Pyrazolo[1,5-a]pyridine Derivative
This protocol is adapted from a reported synthesis of a structurally related compound and serves as a strong starting point for the synthesis of 2-methylthis compound.[1]
Materials:
-
N-amino-2-iminopyridine derivative (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Acetic Acid (6.0 mmol)
-
Ethanol (3-4 mL)
Procedure:
-
To a reaction vessel, add the N-amino-2-iminopyridine derivative (1.0 mmol), ethyl acetoacetate (1.0 mmol), ethanol (3-4 mL), and acetic acid (6.0 mmol).
-
Stir the reaction mixture at 130 °C under an oxygen atmosphere (1 atm).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrazolo[1,5-a]pyridine derivative.
Visualizations
Caption: Plausible reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Overcoming Side Reactions in Pyrazolo[1,5-a]pyridine Cyclization
Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their cyclization experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of Pyrazolo[1,5-a]pyridines.
Issue 1: Formation of[1][2][3]Triazolo[1,5-a]pyridine Impurity
Q1: My reaction is producing a significant amount of a[1][2][3]triazolo[1,5-a]pyridine byproduct alongside my desired pyrazolo[1,5-a]pyridine. How can I prevent this?
A1: The formation of a[1][2][3]triazolo[1,5-a]pyridine side product is a known issue, particularly when using N-amino-2-iminopyridines and β-dicarbonyl compounds in the presence of excess acid, such as acetic acid.[4] Using a high concentration of acetic acid (e.g., 8 equivalents) can promote the competitive formation of the triazolo[1,5-a]pyridine derivative.[4]
Troubleshooting Steps:
-
Reduce Acid Concentration: The most critical parameter to control is the amount of acid catalyst. It is recommended to maintain the loading of acetic acid at a maximum of 6 equivalents to prevent the formation of the undesired by-product.[4]
-
Optimize Reaction Temperature and Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Over-extending the reaction time or using excessively high temperatures in the presence of a strong acid might favor the side reaction.
-
Choice of Catalyst: While Brønsted acids like acetic acid are common, consider screening other catalysts. In some cases, using a palladium acetate catalyst in DMF has been observed to favor the formation of the triazolo[1,5-a]pyridine derivative, so this combination should be avoided if the pyrazolo[1,5-a]pyridine is the target.[4]
Issue 2: Poor Regioselectivity Leading to Isomeric Mixtures
Q2: I am using an unsymmetrical β-dicarbonyl compound and obtaining a mixture of regioisomers. How can I improve the regioselectivity of the cyclization?
A2: The formation of regioisomers is a common challenge in the synthesis of pyrazolo[1,5-a]pyridines when using unsymmetrical starting materials. The regioselectivity of the condensation reaction between a 5-aminopyrazole and an unsymmetrical β-dicarbonyl compound is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions.
Troubleshooting Steps:
-
Choice of Solvent and Catalyst: The solvent and catalyst can significantly influence the reaction pathway. For instance, in some syntheses, acetic acid is used as both a solvent and a catalyst, and its concentration can affect the outcome.[5] Lewis acids may also be used to enhance selectivity.[1] It is advisable to perform a screening of different solvents (e.g., ethanol, dioxane, toluene) and catalysts (e.g., p-toluenesulfonic acid, scandium triflate) to find the optimal conditions for your specific substrates.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve regioselectivity and yields in some cases by providing rapid and uniform heating, which can favor one reaction pathway over another.[1][5]
-
Protecting Groups: In some instances, strategically placing a protecting group on one of the reactive sites of the aminopyrazole or the dicarbonyl compound can direct the cyclization to the desired position. This, however, adds extra steps to the synthetic route.
-
Starting Material Modification: The electronic and steric properties of the substituents on both the aminopyrazole and the β-dicarbonyl compound can influence which carbonyl group is preferentially attacked. Modifying the starting materials, if possible, can be a strategy to enhance regioselectivity.
Frequently Asked Questions (FAQs)
Q3: What are the most common synthetic routes to Pyrazolo[1,5-a]pyridines, and what are their potential pitfalls?
A3: The most common methods include:
-
[3+2] Cycloaddition: This is a widely used method involving the reaction of N-iminopyridinium ylides with alkenes or alkynes.[4] A potential pitfall is the control of regioselectivity, especially with unsymmetrical alkynes.
-
Condensation of Aminopyrazoles with β-Dicarbonyl Compounds: This is a classical and versatile method.[1] The main challenges are controlling regioselectivity with unsymmetrical dicarbonyls and preventing side reactions like the formation of triazolo[1,5-a]pyridines.[4]
-
Cross-Dehydrogenative Coupling (CDC): This newer method involves the reaction of N-amino-2-iminopyridines with β-dicarbonyl compounds, often promoted by an acid and an oxidant like molecular oxygen.[4] Careful control of the acid concentration is crucial to avoid side products.[4]
-
Multicomponent Reactions: These reactions, involving three or more starting materials in a one-pot synthesis, are highly efficient for generating diverse libraries of compounds. However, they can be sensitive to the steric and electronic effects of the reactants, which may affect yields and selectivity.[1]
Q4: My reaction yield is consistently low. What are the general steps I can take to improve it?
A4: Low yields can stem from several factors. A systematic approach to optimization is recommended:
-
Purity of Starting Materials: Ensure the purity of your aminopyridine/aminopyrazole and dicarbonyl compounds. Impurities can inhibit the reaction or lead to unwanted side products.
-
Reaction Conditions Optimization:
-
Solvent: The choice of solvent can significantly impact the reaction. A screening of common solvents like ethanol, acetic acid, DMF, and toluene is recommended.[4]
-
Temperature: Many of these reactions require elevated temperatures (reflux).[5] If the yield is low at a certain temperature, a careful, incremental increase might be beneficial. However, be aware that higher temperatures can also promote side reactions.
-
Catalyst: The choice and concentration of the acid or base catalyst are critical. For acid-catalyzed reactions, screen different acids (e.g., acetic acid, p-TsOH) and their concentrations. For base-catalyzed reactions, a non-nucleophilic base is often preferred.[5]
-
Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while running it for too long can lead to product degradation or the formation of side products.
-
-
Atmosphere: Some reactions, particularly CDC reactions, require an oxygen atmosphere to proceed efficiently.[4] Ensure the reaction is set up according to the protocol's requirements.
-
Microwave Synthesis: Consider using a microwave reactor, which can often reduce reaction times and improve yields.[1][5]
Data Presentation
Table 1: Effect of Acetic Acid Concentration on Product and Byproduct Formation in a Cross-Dehydrogenative Coupling Reaction
| Acetic Acid (equivalents) | Desired Product Yield (Pyrazolo[1,5-a]pyridine) | Side Product Yield ([1][2][3]Triazolo[1,5-a]pyridine) |
| 2 | 34% | Not Reported |
| 4 | 52% | Not Reported |
| 6 | 74% | Not Reported |
| 8 | Complicated by competitive formation of triazolo derivative | Significant Formation |
Data synthesized from information presented in[4]. The study noted that using 8 equivalents of acetic acid led to the competitive formation of the triazolo[1,5-a]pyridine derivative, complicating the process.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyridines via Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling
This protocol is adapted from a reported efficient method for the synthesis of substituted pyrazolo[1,5-a]pyridines.[4]
Materials:
-
N-amino-2-iminopyridine derivative (1.0 mmol)
-
β-dicarbonyl compound (1.0 mmol)
-
Ethanol (5 mL)
-
Acetic acid (6.0 mmol, 6 equivalents)
Procedure:
-
In a reaction vessel, dissolve the N-amino-2-iminopyridine derivative (1.0 mmol) and the β-dicarbonyl compound (1.0 mmol) in ethanol (5 mL).
-
Add acetic acid (6.0 mmol) to the solution.
-
Stir the reaction mixture under an O₂ atmosphere (1 atm, typically using a balloon).
-
Heat the reaction mixture to 130 °C.
-
Maintain the reaction at this temperature for 18 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyridine.
Visualizations
Caption: Competitive formation of[1][2][3]triazolo[1,5-a]pyridine.
Caption: A workflow for troubleshooting pyrazolo[1,5-a]pyridine synthesis.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Pyrazolo[1,5-a]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Pyrazolo[1,5-a]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Pyrazolo[1,5-a]pyridine derivatives?
A1: The two most prevalent and effective methods for the purification of Pyrazolo[1,5-a]pyridine derivatives are recrystallization and column chromatography. Recrystallization is often used for solid products and can be highly effective for achieving high purity, especially when a suitable solvent is identified.[1] Column chromatography is a versatile technique used to separate the desired compound from impurities based on their differential adsorption to a stationary phase.[2]
Q2: How do I choose an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your target compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3] A general guideline is to use a solvent with a similar polarity to your compound ("like dissolves like"). For the moderately polar Pyrazolo[1,5-a]pyridine core, common solvents for recrystallization include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[4] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be effective.[4] It is highly recommended to perform small-scale solubility tests with a range of solvents to determine the optimal one for your specific derivative.[5]
Q3: My Pyrazolo[1,5-a]pyridine derivative is a non-polar solid. Which purification technique is more suitable?
A3: For non-polar solid derivatives, both recrystallization and column chromatography can be suitable. For recrystallization, you would select a non-polar solvent like hexane or cyclohexane.[4] In column chromatography, a non-polar mobile phase, such as a hexane/ethyl acetate mixture with a high percentage of hexane, would be employed.[6][7] The choice between the two often depends on the nature of the impurities. If the impurities have significantly different solubility profiles from your compound, recrystallization can be a straightforward and scalable option. If the impurities have similar polarities, column chromatography will likely provide better separation.
Q4: How can I assess the purity of my final Pyrazolo[1,5-a]pyridine derivative?
A4: The purity of your final compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for determining purity by separating the target compound from any residual impurities.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure of your compound and can also be used for purity assessment, particularly through quantitative NMR (qNMR).[10]
Troubleshooting Guides
Recrystallization Issues
Problem 1: The compound "oils out" instead of forming crystals.
-
Cause: The compound is coming out of solution at a temperature above its melting point, often due to a very high concentration of the solute or the presence of impurities that depress the melting point.[2]
-
Solution:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation of the solution.
-
Allow the solution to cool more slowly. You can do this by insulating the flask or allowing it to cool on a benchtop away from drafts.
-
If the problem persists, consider using a different recrystallization solvent or a mixed solvent system.[11]
-
Problem 2: No crystals form upon cooling.
-
Cause: The solution may be supersaturated, meaning the compound is dissolved beyond its normal solubility limit but has not yet started to crystallize.[5] This can also occur if too much solvent was used.[12]
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask just below the surface of the liquid with a glass rod. The small scratches on the glass can provide a nucleation site for crystal growth.[12]
-
Seeding: If you have a small, pure crystal of your compound, add it to the cooled solution to act as a "seed" for crystallization.[5]
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Allow the solution to cool again.[13]
-
Column Chromatography Issues
Problem 1: Poor separation of the desired compound from impurities.
-
Cause: The chosen solvent system (mobile phase) may not be optimal for separating your compound from impurities with similar polarities.
-
Solution:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test different solvent systems. The ideal system will show good separation between your product spot and impurity spots, with the product having an Rf value between 0.2 and 0.4.
-
Use a Gradient Elution: Instead of a single solvent mixture (isocratic elution), start with a less polar solvent system and gradually increase the polarity. This can help to first elute the less polar impurities, followed by your compound, and then the more polar impurities.
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, it can be "dry loaded." This involves adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[14]
-
Problem 2: The compound is not eluting from the column.
-
Cause: The mobile phase is not polar enough to move your compound down the column, or your compound may be unstable on silica gel.
-
Solution:
-
Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase.
-
Test Compound Stability: Run a 2D TLC to check if your compound is stable on silica gel. To do this, spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, your compound may be decomposing on the silica.[14] If this is the case, consider using a different stationary phase like alumina.
-
Data Presentation
Table 1: Comparison of Purification Techniques for a Hypothetical Pyrazolo[1,5-a]pyridine Derivative
| Purification Method | Solvent/Mobile Phase | Typical Recovery Yield | Final Purity (by HPLC) | Notes |
| Recrystallization | Ethanol/Water (9:1) | 85-95% | >99% | Effective for removing polar and non-polar impurities if the compound crystallizes well. |
| Recrystallization | Dichloromethane/Hexane | 80-90% | >98.5% | Good for less polar derivatives. Requires careful control of solvent evaporation. |
| Column Chromatography | Hexane/Ethyl Acetate (7:3) | 70-85% | >99% | Provides excellent separation of closely related impurities. |
| Column Chromatography | Dichloromethane/Methanol (98:2) | 65-80% | >99% | Suitable for more polar derivatives. |
Experimental Protocols
Protocol 1: Recrystallization of a Pyrazolo[1,5-a]pyridine Derivative
-
Dissolution: In an Erlenmeyer flask, add the crude solid Pyrazolo[1,5-a]pyridine derivative. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Protocol 2: Column Chromatography of a Pyrazolo[1,5-a]pyridine Derivative
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Monitoring: Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Gradient Elution (if necessary): If the compounds are not eluting, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Pooling: Combine the fractions that contain the pure desired compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified Pyrazolo[1,5-a]pyridine derivative.
Mandatory Visualizations
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Optimization of reaction conditions for Pyrazolo[1,5-a]pyridine synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pyrazolo[1,5-a]pyridines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to help you overcome common challenges in your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing the Pyrazolo[1,5-a]pyridine core?
A1: The construction of the Pyrazolo[1,5-a]pyrimidine ring system is typically achieved through the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic partners.[1] Several efficient synthetic methodologies have been developed, including classical condensation reactions, multi-component reactions, and microwave-assisted synthesis.[1][2] The most common approach involves the reaction of a substituted 3-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent to form the fused pyrimidine ring.[1] Other notable methods include [3+2] cycloaddition reactions of N-aminopyridinium ylides with alkenes or alkynes.[3][4]
Q2: I am observing a low yield in my Hantzsch-like pyridine synthesis. What are the common causes and how can I improve it?
A2: Low yields in Hantzsch-type syntheses are a frequent issue, often stemming from suboptimal reaction conditions or incomplete oxidation of the dihydropyridine intermediate.[5] To improve yields, consider using alternative catalysts such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation or employing solvent-free conditions with catalysts like γ-Al2O3 nanoparticles at elevated temperatures.[5] Ensure complete oxidation of the 1,4-dihydropyridine intermediate by using an effective oxidizing agent in the correct stoichiometry.[5]
Q3: The purification of my Pyrazolo[1,5-a]pyridine product is challenging due to its polarity and co-eluting byproducts. What purification strategies are recommended?
A3: The purification of polar compounds like Pyrazolo[1,5-a]pyridines can indeed be challenging. A systematic approach to column chromatography is recommended.[6] Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[6] A proper work-up procedure is also crucial to remove catalysts and inorganic salts before chromatographic purification.[6] Recrystallization from a suitable solvent system can also be an effective final purification step.
Q4: I am observing the formation of unexpected byproducts in my reaction. What are the likely causes?
A4: The formation of byproducts can be attributed to several factors, including side reactions of the starting materials or intermediates.[5] The order of reagent addition can be critical, especially in multi-component reactions.[5] In some cases, pre-forming an intermediate, such as an enamine, before the final cyclization step can minimize the formation of undesired products.[5] Additionally, carefully controlling the reaction temperature and time can help to suppress side reactions.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Suboptimal reaction temperature or time- Poor quality of starting materials- Incorrect solvent | - Screen different catalysts (e.g., acidic, Lewis acid).[6]- Optimize reaction temperature and monitor progress using TLC.[6]- Ensure high purity of reactants, especially the aminopyrazole.[6]- Perform a solvent screen to identify the optimal solvent for reactant solubility and reaction kinetics.[6] |
| Formation of Regioisomers | - Use of unsymmetrical starting materials | - The choice of catalyst and solvent can influence regioselectivity; consult literature for similar substrates.- Separate regioisomers using flash column chromatography with an optimized eluent system.[6] |
| Incomplete Reaction | - Insufficient reaction time- Low reaction temperature- Catalyst deactivation | - Monitor the reaction using TLC to determine the optimal reaction time.[6]- Gradually increase the reaction temperature while monitoring for product degradation.- Consider adding a fresh portion of the catalyst. |
| Product Degradation | - Excessive reaction temperature- Prolonged reaction time- Harsh work-up conditions | - Optimize the reaction temperature to the minimum required for a reasonable reaction rate.- Stop the reaction as soon as the starting material is consumed (monitored by TLC).- Use milder work-up procedures, avoiding strong acids or bases if the product is sensitive. |
Optimization of Reaction Conditions
The following tables summarize optimized reaction conditions for the synthesis of Pyrazolo[1,5-a]pyridine derivatives from various studies.
Table 1: Optimization for the Synthesis of Dimethyl 7-amino-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate
| Entry | Catalyst (10 mol%) | Solvent | Method | Time | Yield (%) |
| 1 | Acetic Acid | Acetonitrile | Reflux | 3h | 85 |
| 2 | Piperidine | Acetonitrile | Reflux | 3h | 70 |
| 3 | Triethylamine | Acetonitrile | Reflux | 3h | 75 |
| 4 | None | Acetonitrile | Reflux | 3h | 93 |
| 5 | None | Ethanol | Reflux | 3h | 88 |
| 6 | None | Dioxane | Reflux | 3h | 80 |
| 7 | None | DMF | Reflux | 3h | 78 |
| 8 | None | Acetonitrile | Sonication (85 °C, 110 W) | 20 min | 98 |
Data adapted from a study on a catalyst-free concerted [3+2] cycloaddition.[7]
Table 2: Multi-step Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine Derivatives
| Step | Reagents and Conditions | Yield (%) |
| i | 60% NaH, toluene, RT, 5 h | 76 |
| iii | hydrazine monohydrate, EtOH, reflux, 16 h | 87 (after two steps) |
| iv | diethyl malonate, EtONa, reflux, 24 h | 84 |
| v | POCl₃, acetonitrile, 80 °C, 5 h | 38 |
| vi | morpholine, K₂CO₃, acetone, RT, 1.5 h | 92 |
| vii | indole-4-boronic acid pinacol ester, Pd(PPh₃)₄, 2M aq Na₂CO₃, DME, reflux, 16h | 83 |
| viii | H₂, 10% Pd/C, DMF/EtOH, 60 °C, 24 h | 66 |
| ix | Dess–Martin periodinane, DMF, RT, 2 h | 78 |
| x | amine, sodium triacetoxyborohydride, DCM, RT, 2 h | 25–93 |
Data from the synthesis of selective PI3Kδ inhibitors.[8]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines
This protocol involves a two-step, one-pot synthesis starting with the formation of a β-enaminone intermediate followed by cyclocondensation.
Step 1: Synthesis of β-enaminones
-
A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).[1]
-
The reaction is carried out under solvent-free microwave irradiation at 160 °C for 15 minutes.[1]
-
This typically yields the corresponding β-enaminone in high yields (83–97%).[1]
Step 2: Cyclocondensation
-
The synthesized β-enaminone is then reacted with 3-methyl-1H-pyrazol-5-amine to yield the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.[1]
Protocol 2: General Procedure for the Preparation of Pyrazolo[1,5-a]pyridine Derivatives via [3+2] Cycloaddition
-
Prepare independent mixtures of 1-amino-2-iminopyridine derivatives (10 mmol) and the appropriate acetylene derivatives (10 mmol) in acetonitrile (30 mL).[7]
-
Heat the mixtures at refluxing temperature for 3 hours or sonicate for 20 minutes at 85 °C.[7]
-
Monitor the reaction progress by TLC.[7]
-
Upon completion, cool the mixtures to room temperature.[7]
-
Filter the solid products that form, wash with ethanol, and dry.[7]
-
Recrystallize the crude product from a suitable solvent to obtain the pure Pyrazolo[1,5-a]pyridine derivatives.[7]
Visualizations
Caption: General synthetic workflow for the Pyrazolo[1,5-a]pyridine core.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability issues of Pyrazolo[1,5-a]pyridin-4-ol in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Pyrazolo[1,5-a]pyridin-4-ol and its derivatives in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellow or brown). What is happening?
A1: Discoloration of your this compound solution is often an indicator of degradation. This can be caused by several factors, including:
-
Oxidation: The compound may be reacting with dissolved oxygen in your solvent.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of light-sensitive compounds.[1][2]
-
pH Instability: Extreme pH conditions (highly acidic or alkaline) can catalyze decomposition.
Troubleshooting Steps:
-
Protect from Light: Store the solid compound and any solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.[1]
-
Use Degassed Solvents: To minimize oxidation, use solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon) or by sonication.
-
Control pH: Maintain the pH of your solution within a neutral range (pH 6-8) using a suitable buffer system, unless your experimental conditions require otherwise. Pyridin-4-ol, a related parent structure, is known to be more stable in neutral conditions and labile under acidic or alkaline conditions.[1][2]
-
Assess Purity: If discoloration has occurred, it is advisable to check the purity of your sample using analytical techniques such as HPLC or LC-MS before proceeding with your experiments.
Q2: I'm observing a decrease in the concentration of my this compound solution over time, even when stored at low temperatures. What could be the cause?
A2: A gradual loss of your compound in solution, even at low temperatures, can be attributed to several factors:
-
Hydrolysis: The compound may be susceptible to hydrolysis, a reaction with water that can be influenced by pH.[2]
-
Tautomerism: this compound can exist in equilibrium with its tautomeric keto form, Pyrazolo[1,5-a]pyridin-4(1H)-one. While one tautomer may be more stable, the equilibrium can be influenced by solvent polarity, pH, and temperature, potentially leading to analytical inconsistencies or slow degradation of the less stable form.[2]
-
Adsorption: The compound may be adsorbing to the surface of your storage container, especially if it is plastic.
Troubleshooting Steps:
-
pH and Solvent Selection: Ensure your solvent and buffer system are optimized for stability. As a general guideline, neutral pH is preferable.[1][2]
-
Storage Conditions: For long-term storage, prepare aliquots of your stock solution to minimize freeze-thaw cycles. Store solutions at -20°C or -80°C.[1]
-
Container Choice: Use glass vials for storage whenever possible to minimize adsorption. If you must use plastic, consider low-binding tubes.
-
Fresh Solutions: For sensitive experiments, it is always best to prepare solutions fresh.[1]
Q3: I am seeing unexpected peaks in my HPLC or LC-MS analysis of a this compound sample. What are they?
A3: The appearance of new peaks in your chromatogram likely indicates the presence of impurities or degradation products.
-
Degradation Products: These could be products of oxidation, hydrolysis, or photodegradation.
-
Tautomers: The presence of both the -ol and the -one tautomers in solution can sometimes lead to peak broadening or the appearance of two distinct peaks in chromatographic analyses.[2]
-
Solvent Impurities: Impurities in the solvent or reactions with the solvent itself could be a source of new peaks.
Troubleshooting Steps:
-
Stress Testing: To identify potential degradation products, you can perform stress testing on a small sample of your compound (see the experimental protocols section below). This involves intentionally exposing the compound to harsh conditions (acid, base, peroxide, heat, light) to accelerate degradation and identify the resulting products by LC-MS.
-
Mobile Phase Optimization: Adjust the pH of your HPLC mobile phase to see if it affects the peak shape or number of peaks. This can help in managing issues related to tautomerism on the column.[2]
-
Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents to minimize the introduction of interfering substances.
Stability Profile Summary
The following table summarizes the likely stability of this compound in solution based on the known behavior of related pyridin-4-ol structures. Specific quantitative data for this compound is not widely available, and this table should be used as a general guideline.
| Condition | Stability | Recommendations |
| pH (Aqueous Solution) | Generally more stable in neutral conditions (pH 6-8).[1][2] Likely labile under strongly acidic or alkaline conditions.[1][2] | Maintain solutions at a neutral pH using a suitable buffer. Avoid extreme pH unless experimentally necessary. |
| Light | Potentially light-sensitive, especially to UV radiation.[1][2] | Store solid compound and solutions in amber-colored containers or protect from light with opaque materials (e.g., aluminum foil).[1] |
| Temperature | Elevated temperatures will likely accelerate degradation. | For long-term storage, keep solutions at -20°C or -80°C.[1] For short-term use, store at 2-8°C. Avoid repeated freeze-thaw cycles. |
| Oxygen/Oxidizing Agents | Susceptible to oxidation. | Use high-purity, degassed solvents. Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage of the solid. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and understand the stability of your compound under various stress conditions.
Materials:
-
This compound
-
High-purity solvent for stock solution (e.g., DMSO, Methanol)
-
1 M HCl
-
1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system
-
pH meter
-
Heating block or oven
-
Photostability chamber (optional)
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl to an aliquot of the stock solution. Heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 2, 6, 24 hours).[1] Before analysis, cool the solution and neutralize it with 1 M NaOH.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH to an aliquot of the stock solution. Keep at room temperature for a specified time.[1] Before analysis, neutralize with 1 M HCl.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to an aliquot of the stock solution.[1] Keep at room temperature for a specified time.
-
Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified time.[1]
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines, or under a broad-spectrum lamp for a defined period.[1]
-
Control Sample: Keep an aliquot of the stock solution at room temperature, protected from light, as a control.
-
-
Analysis: Analyze all samples (including the control) by HPLC or LC-MS at various time points. Compare the chromatograms of the stressed samples to the control to observe the decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products.
Visual Guides
Caption: Potential degradation pathways for the this compound core structure.
Caption: A step-by-step workflow for troubleshooting stability issues in solution.
References
Identification and characterization of byproducts in Pyrazolo[1,5-a]pyridine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Pyrazolo[1,5-a]pyridines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of Pyrazolo[1,5-a]pyridines, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction yield is consistently low, or I am not observing any product formation. What are the common causes and how can I troubleshoot this?
-
Answer: Low or no yield in Pyrazolo[1,5-a]pyridine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as N-aminopyridinium ylides and α,β-unsaturated carbonyl compounds, or 5-aminopyrazoles and β-dicarbonyl compounds. Impurities can significantly interfere with the reaction.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While acetic acid can act as both a solvent and a catalyst, in some cases, a higher-boiling point solvent might be necessary to drive the reaction to completion.[1] N-methylpyrrolidone has also been used successfully.
-
Catalyst: The reaction can be sensitive to the type and concentration of the catalyst. For acid-catalyzed reactions, ensure the optimal amount is used, as excessive acid can lead to byproduct formation.[2][3]
-
Temperature and Reaction Time: These parameters are crucial and often need to be optimized. If the yield is low, consider incrementally increasing the reaction temperature or extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[1]
-
Atmosphere: Some synthetic routes, particularly cross-dehydrogenative coupling reactions, may require an oxygen or air atmosphere.[2][3]
-
-
Microwave-Assisted Synthesis: Consider using microwave irradiation, which can accelerate the reaction, improve yields, and minimize the formation of byproducts by providing rapid and uniform heating.[4]
-
Issue 2: Presence of Significant Byproducts
-
Question: I am observing significant byproduct formation in my reaction mixture, complicating purification. What are the likely byproducts and how can I minimize them?
-
Answer: Byproduct formation is a common challenge. Identifying the byproduct is the first step toward mitigating its formation.
-
Common Byproducts: In syntheses utilizing acetic acid, the competitive formation of triazolo[1,5-a]pyridine derivatives can occur, especially with higher equivalents of acetic acid.[2][3] Other potential side reactions can arise from the reactivity of the starting materials under the reaction conditions.
-
Minimizing Byproduct Formation:
-
Control of Reagent Stoichiometry: Carefully control the amount of each reactant and catalyst. For instance, limiting the loading of acetic acid can prevent the formation of undesired triazolo[1,5-a]pyridine byproducts.[2][3]
-
Reaction Condition Optimization: As with low yield issues, optimizing temperature, reaction time, and solvent can significantly reduce byproduct formation.
-
Alternative Synthetic Routes: If a particular route consistently produces hard-to-remove byproducts, consider exploring alternative synthetic strategies. The [3+2] cycloaddition of N-aminopyridinium ylides with alkenes or alkynes is a common and often cleaner alternative to condensation reactions.[5]
-
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common methods for the synthesis of Pyrazolo[1,5-a]pyridines?
-
Answer: The most widely employed synthetic routes include:
-
[3+2] Cycloaddition: This method involves the reaction of N-aminopyridinium ylides with electron-deficient alkenes or α,β-unsaturated carbonyl compounds.[5]
-
Condensation Reactions: The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently used strategy.[4]
-
Cross-Dehydrogenative Coupling: This approach involves the reaction of N-amino-2-iminopyridines with β-ketoesters or β-diketones, often promoted by acetic acid and molecular oxygen.[2][3]
-
-
Question: How can I purify my Pyrazolo[1,5-a]pyridine product from the reaction mixture?
-
Answer: Purification is typically achieved through standard laboratory techniques. The most common methods are:
-
Recrystallization: This is often effective for obtaining highly pure crystalline products. Common solvents for recrystallization include ethanol or mixtures like ethanol/DMF.
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from byproducts and unreacted starting materials. The choice of eluent will depend on the polarity of the target compound.
-
High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material, especially for pharmaceutical applications, preparative HPLC can be employed.
-
-
Question: What are the key analytical techniques for characterizing the synthesized Pyrazolo[1,5-a]pyridines and identifying byproducts?
-
Answer: A combination of spectroscopic methods is essential for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for determining the structure of the product and identifying impurities.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups in the molecule.
-
Melting Point: A sharp melting point is a good indicator of the purity of a solid compound.
-
Data Presentation
Table 1: Effect of Acetic Acid Loading on Product Yield and Byproduct Formation
| Entry | Acetic Acid (Equivalents) | Atmosphere | Product Yield (%) | Byproduct (triazolo[1,5-a]pyridine) Yield (%) |
| 1 | 2 | Air | 34 | Not Reported |
| 2 | 4 | Air | 52 | Not Reported |
| 3 | 6 | Air | 75 | Not Reported |
| 4 | 8 | Air | Reaction becomes complicated | Competitive formation observed |
| 5 | 6 | O2 | ~99 | Not Reported |
Data synthesized from information presented in an ACS Omega publication.[2][3]
Experimental Protocols
General Procedure for the Synthesis of 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
This protocol is based on a cross-dehydrogenative coupling reaction.[2][3]
-
Reactant Preparation: In a suitable reaction vessel, dissolve N-amino-2-imino-pyridine derivative (3 mmol) and ethyl acetoacetate (3 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add acetic acid (6 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at 130 °C under an oxygen atmosphere (1 atm) for 18 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature.
-
Purification: The desired product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, IR spectroscopy, and HRMS.
Mandatory Visualization
Caption: Experimental workflow for Pyrazolo[1,5-a]pyridine synthesis.
Caption: Main reaction and byproduct formation pathways.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: NMR Peak Assignment for Substituted Pyrazolo[1,5-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for substituted pyrazolo[1,5-a]pyridines.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the NMR analysis of substituted pyrazolo[1,5-a]pyridines in a question-and-answer format.
Issue 1: Overlapping Aromatic Signals
Question: The aromatic proton signals in my 1D ¹H NMR spectrum are crowded and overlapping, making it difficult to determine multiplicities and coupling constants. What should I do?
Answer: Signal overlap in the aromatic region is a common issue, especially with multiple substituents. Here are several strategies to resolve these signals:
-
Change the NMR Solvent: The chemical shifts of protons can be significantly influenced by the solvent.[1] Re-acquiring the spectrum in a different deuterated solvent can alter the chemical shifts and resolve the overlap. Aromatic solvents like benzene-d₆ or toluene-d₈ often induce significant shifts (Aromatic Solvent-Induced Shift, ASIS) that can simplify complex multiplets.[1]
-
Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of the signals, often resolving the overlap.
-
Utilize 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals by spreading the spectrum into a second dimension.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are J-coupled (typically through 2-3 bonds). It helps in tracing the connectivity of adjacent protons on the pyrazolo[1,5-a]pyridine rings, even if their signals overlap in the 1D spectrum.[2][3]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. Since ¹³C spectra are generally better resolved due to a larger chemical shift range, HSQC can effectively separate overlapping proton signals based on the chemical shift of their attached carbon.[2][3]
-
Issue 2: Ambiguous Regiochemistry of Substitution
Question: I've synthesized a disubstituted pyrazolo[1,5-a]pyridine, but I'm unsure of the exact positions of the substituents. How can NMR help determine the correct isomer?
Answer: Determining the correct regiochemistry is crucial and can be achieved by analyzing long-range correlations and through-space interactions.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is essential for determining regiochemistry. It shows correlations between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_).[2][3] By observing the long-range correlations from a substituent's protons (e.g., a methyl group) to the carbons of the pyrazolo[1,5-a]pyridine core, you can unambiguously establish the point of attachment. For example, a correlation from a methyl group's protons to a specific quaternary carbon in the heterocyclic ring system can confirm the substituent's position.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[4] A NOESY or ROESY experiment can reveal correlations between the protons of a substituent and the protons on the heterocyclic core, providing definitive proof of the substitution pattern. For instance, an NOE between a substituent proton and a specific proton on the pyridine or pyrazole ring confirms their spatial proximity and thus the regiochemistry.
Issue 3: Broad Peaks in the Spectrum
Question: My ¹H NMR spectrum has very broad peaks. What could be the cause and how can I fix it?
Answer: Peak broadening can arise from several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the instrument can often solve this problem.[5]
-
Low Solubility or Aggregation: If your compound is not fully dissolved or is aggregating, it can lead to broad peaks.[5] Try using a different solvent in which your compound is more soluble or acquiring the spectrum at a higher temperature to break up aggregates.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant peak broadening. Ensure your glassware and sample are free from such impurities.
-
Chemical Exchange: Protons that are undergoing chemical exchange on the NMR timescale (e.g., protons on hydroxyl or amine groups, or conformational exchange) can appear as broad signals.[5] Acquiring the spectrum at a lower temperature can sometimes slow down the exchange and result in sharper signals for the different species. A D₂O exchange experiment can confirm the presence of exchangeable protons (OH or NH), as these peaks will disappear from the spectrum.[5]
Data Presentation
The following tables provide typical ¹H and ¹³C NMR chemical shift ranges for the parent pyrazolo[1,5-a]pyridine and the expected shifts for substituted derivatives. Actual values can vary depending on the solvent and the specific nature of the substituents.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Pyrazolo[1,5-a]pyridine Core.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | ~8.1 | ~140.0 |
| H-3 | ~6.7 | ~93.0 |
| H-4 | ~7.5 | ~129.5 |
| H-5 | ~7.0 | ~113.0 |
| H-6 | ~7.9 | ~121.0 |
| C-7a | - | ~147.0 |
| C-8 | - | ~148.5 |
Note: Data is approximate and based on available literature for the parent and related structures. Shifts are referenced to TMS.
Table 2: Influence of Substituents on ¹H Chemical Shifts (ppm) of the Pyrazolo[1,5-a]pyridine Core.
| Position | Unsubstituted | Electron-Donating Group (e.g., -OCH₃) | Electron-Withdrawing Group (e.g., -NO₂) |
| H-2 | ~8.1 | Downfield shift | Upfield shift |
| H-3 | ~6.7 | Upfield shift | Downfield shift |
| H-4 | ~7.5 | Upfield shift | Downfield shift |
| H-5 | ~7.0 | Upfield shift | Downfield shift |
| H-6 | ~7.9 | Upfield shift | Downfield shift |
Note: The magnitude of the shift depends on the specific substituent and its position.[6][7]
Experimental Protocols
Detailed methodologies for key 2D NMR experiments are provided below. These are general guidelines, and specific parameters may need to be optimized for your instrument and sample.
Protocol 1: 2D COSY (Correlation Spectroscopy)
-
Sample Preparation: Prepare a sample of 5-10 mg of your compound in 0.5-0.7 mL of a suitable deuterated solvent.
-
Instrument Setup: Lock and shim the instrument as you would for a 1D ¹H NMR experiment.
-
Acquisition:
-
Load a standard gradient-selected COSY pulse program (e.g., cosygpqf on Bruker instruments).[8]
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Acquire a sufficient number of scans (e.g., 2-8) for each increment to achieve good signal-to-noise.
-
Typically, 256-512 increments in the indirect dimension (F1) are sufficient.
-
-
Processing: Apply a 2D Fourier transform and phase the spectrum. Symmetrize the spectrum if necessary.
-
Analysis: Identify cross-peaks, which indicate J-coupling between protons.
Protocol 2: 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Sample Preparation: A slightly more concentrated sample (10-20 mg) is recommended.
-
Instrument Setup: Tune the probe for both ¹H and ¹³C. Lock and shim the instrument.
-
Acquisition:
-
Load a standard gradient-selected, phase-sensitive HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
Set the ¹H spectral width (F2) based on your 1D ¹H spectrum.
-
Set the ¹³C spectral width (F1) to cover the expected range (e.g., 0-160 ppm).
-
The number of scans should be a multiple of 8 or 16, and the number of increments in the indirect dimension determines the resolution in the carbon dimension (typically 128-256).
-
-
Processing: Apply a 2D Fourier transform and phase the spectrum in both dimensions.
-
Analysis: Cross-peaks indicate one-bond correlations between protons and carbons.
Protocol 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Sample Preparation: Use a concentrated sample (10-20 mg).
-
Instrument Setup: Tune the probe for ¹H and ¹³C. Lock and shim the instrument.
-
Acquisition:
-
Load a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).[8]
-
Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
A key parameter is the long-range coupling constant, which is typically optimized for correlations over a J-coupling of 8-10 Hz.
-
HMBC is less sensitive than HSQC, so more scans per increment are usually required.
-
-
Processing: Apply a 2D Fourier transform. The spectrum is typically processed in magnitude mode.
-
Analysis: Cross-peaks indicate correlations between protons and carbons separated by 2-3 bonds.
Protocol 4: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Sample Preparation: Use a concentrated, pure sample, free of paramagnetic impurities.
-
Instrument Setup: Lock and shim carefully.
-
Acquisition:
-
Load a standard phase-sensitive NOESY pulse program (e.g., noesygpph on Bruker instruments).
-
Set the spectral widths for both dimensions based on the 1D ¹H spectrum.
-
The crucial parameter is the mixing time (d8), which determines the time allowed for NOE buildup. This needs to be optimized for your molecule's size (typically 300-800 ms for small molecules).
-
-
Processing: Apply a 2D Fourier transform and phase the spectrum.
-
Analysis: Cross-peaks indicate protons that are close in space.
Mandatory Visualization
Caption: Troubleshooting workflow for NMR peak assignment.
Caption: Relationships between key 2D NMR experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. princeton.edu [princeton.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. mdpi.com [mdpi.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. chemistry.uoc.gr [chemistry.uoc.gr]
Technical Support Center: Enhancing the Solubility of Pyrazolo[1,5-a]pyridine Compounds for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Pyrazolo[1,5-a]pyridine compounds in biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Pyrazolo[1,5-a]pyridine compound is precipitating out of my aqueous assay buffer after dilution from a DMSO stock. What is the likely cause and how can I prevent this?
A1: This is a common issue arising from the low aqueous solubility of many Pyrazolo[1,5-a]pyridine derivatives. When the DMSO stock is diluted into the aqueous buffer, the compound's concentration may exceed its solubility limit in the final assay medium, leading to precipitation.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the assay plate or tube for any visible precipitate or turbidity immediately after adding the compound and after a short incubation period.
-
Reduce Final Compound Concentration: The simplest approach is to lower the final concentration of the compound in the assay to a level below its aqueous solubility limit.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <1%, ideally <0.5%) while still maintaining the compound's solubility in the stock solution. High concentrations of DMSO can be toxic to cells and may affect enzyme activity.
-
Modify Dilution Protocol: Instead of diluting the DMSO stock into an intermediate aqueous solution, add the DMSO stock directly to the final assay medium containing all other components (e.g., proteins, cells). These components can sometimes help to keep the compound in solution.
-
Solubility Enhancement Techniques: If the above steps are insufficient, you will need to employ a solubility enhancement strategy. Refer to the detailed protocols and decision-making workflow below.
Q2: How can I determine the maximum soluble concentration of my Pyrazolo[1,5-a]pyridine compound in my assay buffer?
A2: A simple method to estimate the kinetic solubility of your compound in the assay buffer is as follows:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Make serial dilutions of this stock solution in your assay buffer.
-
Incubate the dilutions at the assay temperature for a set period (e.g., 1-2 hours).
-
Visually inspect for the highest concentration that remains clear of any precipitate. For a more quantitative assessment, you can measure the light scattering at a wavelength such as 600 nm using a plate reader; an increase in absorbance indicates precipitation.
Q3: Are there any structural modifications to Pyrazolo[1,5-a]pyridine compounds that can improve their solubility?
A3: Yes, medicinal chemistry efforts often focus on improving the physicochemical properties of lead compounds. For Pyrazolo[1,5-a]pyridines, introducing polar or ionizable groups can significantly enhance aqueous solubility. For instance, the addition of a basic amine to the structure can allow for the formation of highly soluble hydrochloride salts.
Q4: Can the choice of salt form for my Pyrazolo[1,5-a]pyridine compound affect its solubility?
A4: Absolutely. If your compound has an ionizable group (e.g., a basic nitrogen), forming a salt can dramatically increase its aqueous solubility compared to the free base. It is worth investigating different salt forms if you are experiencing solubility issues.
Summary of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents | Reduces the polarity of the aqueous solvent, increasing the solubility of nonpolar compounds. | Simple and effective for moderate solubility enhancement. | Can be toxic to cells at higher concentrations; may affect enzyme activity. |
| pH Adjustment | For ionizable compounds, adjusting the pH to a point where the compound is in its charged (more soluble) form. | Highly effective for compounds with appropriate pKa values. | Requires the biological assay to be tolerant of the required pH; may alter compound activity. |
| Cyclodextrins | Forms inclusion complexes with the hydrophobic compound, where the hydrophilic exterior of the cyclodextrin imparts water solubility.[1] | Generally low toxicity; can significantly increase solubility. | Can be expensive; may alter the free concentration of the compound, potentially affecting activity. |
| Surfactants | Forms micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. | Effective at low concentrations. | Can be toxic to cells and may denature proteins. |
| Solid Dispersions | The compound is dispersed in a hydrophilic polymer matrix at a molecular level. | Can significantly improve dissolution rate and solubility. | Requires specialized formulation expertise and equipment. |
Experimental Protocols
Protocol 1: Use of Co-solvents
This protocol outlines the use of a co-solvent, such as DMSO or ethanol, to enhance the solubility of a Pyrazolo[1,5-a]pyridine compound.
Materials:
-
Pyrazolo[1,5-a]pyridine compound
-
100% Dimethyl sulfoxide (DMSO) or Ethanol
-
Assay buffer
Procedure:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.
-
Determine the maximum tolerable concentration of the co-solvent in your assay. This is typically done by running a control experiment with varying concentrations of the co-solvent and measuring its effect on cell viability or enzyme activity. Aim for a final co-solvent concentration of less than 1%.
-
Perform serial dilutions of the compound stock solution in 100% DMSO.
-
Add a small aliquot of the diluted DMSO stock directly to the assay buffer to reach the desired final compound concentration, ensuring the final co-solvent concentration remains below the tolerated limit.
-
Mix thoroughly immediately after addition to prevent localized high concentrations that could lead to precipitation.
Protocol 2: pH-Mediated Solubilization
This protocol is for Pyrazolo[1,5-a]pyridine compounds that have an ionizable functional group.
Materials:
-
Pyrazolo[1,5-a]pyridine compound with a known or predicted pKa
-
Assay buffer
-
Acidic (e.g., 1 M HCl) and basic (e.g., 1 M NaOH) solutions for pH adjustment
Procedure:
-
Determine the pKa of your compound. For basic compounds, you will want to adjust the pH to be at least 1-2 units below the pKa to ensure the compound is protonated and more soluble. For acidic compounds, adjust the pH to be 1-2 units above the pKa.
-
Prepare your assay buffer and adjust its pH to the desired level using small additions of acid or base while monitoring with a pH meter.
-
Confirm that your biological system (e.g., cells, enzyme) is stable and active at this adjusted pH.
-
Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO or water if the salt form is used).
-
Dilute the stock solution into the pH-adjusted assay buffer to the final desired concentration.
Protocol 3: Solubilization using Cyclodextrins
This protocol describes the use of cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), to improve solubility.
Materials:
-
Pyrazolo[1,5-a]pyridine compound
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay buffer
Procedure:
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).
-
Add an excess amount of the Pyrazolo[1,5-a]pyridine compound to the HP-β-CD solution.
-
Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After equilibration, centrifuge or filter the solution to remove the undissolved compound.
-
The clear supernatant is your stock solution of the compound-cyclodextrin complex. Determine the concentration of your compound in this stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Use this stock solution for your biological assays. Remember to include a vehicle control with the same concentration of HP-β-CD in the assay buffer.
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Troubleshooting flowchart for compound precipitation in assays.
References
Technical Support Center: Catalyst Selection for Efficient Pyrazolo[1,5-a]pyridine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to catalyst selection for the synthesis of Pyrazolo[1,5-a]pyridines.
Troubleshooting Guides
This section addresses specific challenges you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired Pyrazolo[1,5-a]pyridine product. What are the potential causes related to the catalyst and how can I troubleshoot this?
Answer: Low or no product yield is a common issue that can often be traced back to catalyst selection and reaction conditions. Here is a step-by-step troubleshooting guide:
-
Catalyst Choice and Loading: The selection and amount of catalyst are critical. While some syntheses proceed without a catalyst, others require specific promoters.
-
Recommendation: If your reaction is sluggish, consider screening different types of catalysts. For instance, while some reactions for fused N-heterocycles are promoted by acetic acid, stronger Brønsted acids like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) have been found to be less effective in certain cases.[1] Palladium catalysts, such as Pd(OAc)₂, are also utilized in some synthetic routes.[2] It's important to optimize the catalyst loading; for example, in some palladium-catalyzed reactions, increasing the catalyst amount beyond a certain point may not improve the yield and could even lead to side reactions.[3]
-
-
Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction kinetics.
-
Recommendation: A screening of solvents is often necessary. For the synthesis of Pyrazolo[1,5-a]pyridine derivatives via [3+2] cycloaddition, acetonitrile has been shown to be a highly effective solvent compared to others like methanol, dioxane, or toluene.[2] In some cross-dehydrogenative coupling reactions, acetic acid or DMF were found to be effective solvents when used with a palladium catalyst, while no reaction occurred in solvents like acetonitrile or methanol.[1]
-
-
Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of the product.
-
Recommendation: Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC). Some reactions proceed at room temperature, while others require heating.[4] Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[3]
-
-
Purity of Starting Materials: Impurities in your starting materials can poison the catalyst or lead to unwanted side reactions.
-
Recommendation: Ensure your reactants are of high purity. If necessary, purify them by recrystallization or column chromatography before use.[4]
-
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers, making purification difficult. How can catalyst and reaction conditions influence regioselectivity?
Answer: The formation of regioisomers is a known challenge, particularly with unsymmetrical starting materials. The choice of catalyst and reaction conditions can significantly influence the regioselectivity of the reaction.
-
Catalyst and Mechanistic Pathway: The catalyst can direct the reaction through a specific pathway, favoring the formation of one regioisomer over another.
-
Recommendation: For [3+2] annulation-aromatization reactions of N-aminopyridines and α,β-unsaturated compounds, TEMPO has been used as a mediator to achieve high and predictable regioselectivity.[5] In other cases, catalyst-free approaches under sonication have also been shown to produce regioselective products with high yields.[2] Consulting literature for reactions with similar substrates can provide guidance on catalysts known to favor a specific regiochemical outcome.
-
-
Reaction Conditions: Solvents and temperature can also play a role in controlling regioselectivity.
-
Recommendation: A systematic optimization of reaction conditions is advisable. Experiment with different solvents and temperature profiles to determine their effect on the isomeric ratio.
-
Issue 3: Catalyst-Free Reaction Not Proceeding
Question: I am attempting a catalyst-free synthesis of Pyrazolo[1,5-a]pyridine, but the reaction is not proceeding or is very slow. What can I do?
Answer: While several catalyst-free methods for Pyrazolo[1,5-a]pyridine synthesis exist, they are often dependent on specific substrates and reaction conditions.
-
Energy Source: Many catalyst-free reactions require an alternative energy source to proceed efficiently.
-
Solvent Choice: The solvent is critical even in the absence of a catalyst.
-
Recommendation: As mentioned previously, a solvent screen is crucial. In the sonochemical synthesis, acetonitrile was found to be the most effective solvent.[2]
-
-
Substrate Reactivity: The electronic nature of your starting materials will heavily influence the feasibility of a catalyst-free approach. Electron-deficient alkynes and alkenes are often required for efficient cycloaddition.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for Pyrazolo[1,5-a]pyridine synthesis?
A1: A variety of catalysts can be employed, depending on the synthetic route:
-
Palladium Catalysts: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) are used in cross-coupling and microwave-assisted synthesis.[2][3][7]
-
Acid Catalysts: Acetic acid can serve as both a solvent and a catalyst in some cross-dehydrogenative coupling reactions.[1][8]
-
Lewis Acids: While less common for this specific heterocycle in the provided literature, Lewis acids are generally used in related heterocyclic syntheses.[3]
-
Mediators: TEMPO has been used as a mediator in [3+2] annulation-aromatization reactions to achieve high regioselectivity.[5]
-
It is important to note that several efficient synthetic strategies for Pyrazolo[1,5-a]pyridines are also catalyst-free .[2][6]
Q2: How do I choose the best catalyst for my specific reaction?
A2: The optimal catalyst depends on your chosen synthetic strategy and substrates.
-
For [3+2] Cycloaddition Reactions: Often, these reactions can proceed efficiently without a catalyst, especially when using sonication.[2] If regioselectivity is a concern, a mediator like TEMPO may be beneficial.[5]
-
For Cross-Dehydrogenative Coupling Reactions: Acetic acid in the presence of molecular oxygen has been shown to be an effective promoter.[8]
-
For Microwave-Assisted Synthesis: Palladium catalysts, such as PdCl₂ with a phosphine ligand, have proven effective in accelerating reactions and improving yields under microwave irradiation.[3]
Q3: Can I reuse my catalyst?
A3: The reusability of a catalyst depends on its nature.
-
Homogeneous Catalysts: Catalysts like Pd(OAc)₂ are dissolved in the reaction mixture and are generally difficult to recover and reuse.
-
Heterogeneous Catalysts: While not prominently featured in the provided search results for Pyrazolo[1,5-a]pyridine synthesis, the development of magnetically recoverable nanocatalysts is an active area of research for the synthesis of other pyridine derivatives and offers a potential avenue for catalyst recycling.[9]
Data Presentation
Table 1: Comparison of Catalytic vs. Catalyst-Free Conditions for a [3+2] Cycloaddition Reaction
| Entry | Catalyst (10 mol%) | Solvent | Energy Source | Time | Yield (%) |
| 1 | None | Acetonitrile | Reflux | 3 h | 70 |
| 2 | None | Acetonitrile | Sonication (85 °C, 110 W) | 20 min | 92 |
| 3 | Pd(OAc)₂ | Acetonitrile | Reflux | 3 h | ~70 |
| 4 | Pd(OAc)₂ | Acetonitrile | Sonication (85 °C, 110 W) | 20 min | ~92 |
| 5 | Cu(OAc)₂ | Acetonitrile | Reflux | 3 h | Moderate |
Data synthesized from a study on a scalable sonochemical synthetic strategy.[2]
Table 2: Optimization of Palladium-Catalyzed Microwave-Assisted Synthesis
| Entry | Catalyst (mol%) | Solvent | Microwave Power (W) | Time (min) | Yield (%) |
| 1 | PdCl₂ (2.5) | None | 700 | 15 | 81 |
| 2 | Pd(OAc)₂ (5) | None | 700 | 15 | <81 |
| 3 | Pd(OAc)₂ (1.5) | None | 700 | 15 | 64 |
| 4 | PdCl₂ (2.5) | DMF | 700 | 15 | 22 |
| 5 | PdCl₂ (2.5) | DMSO | 700 | 15 | 15 |
| 6 | PdCl₂ (2.5) | None | 500 | 15 | 52 |
| 7 | PdCl₂ (2.5) | None | 800 | 15 | 77 |
Data adapted from a study on palladium-catalyzed microwave-assisted synthesis of pyrazole-fused heterocycles.[3]
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free Sonochemical Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
A mixture of 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol) in acetonitrile (30 mL) is sonicated for 20 minutes at 85 °C. The reaction progress is monitored by TLC. After completion, the mixture is cooled to room temperature. The solid product that forms is filtered off, washed with ethanol, dried, and recrystallized from a suitable solvent to yield the pure product.[2]
Protocol 2: General Procedure for Acetic Acid-Promoted Cross-Dehydrogenative Coupling
To a solution of N-amino-2-iminopyridine (1 mmol) in acetic acid (5 mL), a 1,3-dicarbonyl compound (1.2 mmol) is added. The reaction mixture is then stirred at 120 °C for 4-5 hours under an oxygen atmosphere. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is filtered, washed with water, and then purified by column chromatography on silica gel using a hexane-ethyl acetate eluent.[8]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]
Preventing degradation of Pyrazolo[1,5-a]pyridin-4-ol during storage and handling
Welcome to the Technical Support Center for Pyrazolo[1,5-a]pyridin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation. The information provided is based on the general chemical properties of the pyridin-4-ol moiety and related N-heterocyclic compounds, as specific stability data for this compound is limited in publicly available literature.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solid Compound (e.g., yellowing or browning) | Oxidation or photodegradation. The pyridin-4-ol moiety is susceptible to oxidation, and many aromatic compounds are sensitive to light. | 1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. 2. Assess Purity: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the purity of the discolored material. 3. Consider Purification: If degradation is minimal, recrystallization may be a viable option to purify the compound before use. |
| Decreased Purity or Appearance of New Peaks in HPLC Analysis of a Solution | Degradation in solution due to factors such as pH, solvent, light exposure, or temperature. Hydroxypyridines are known to be unstable in alkaline and strongly acidic conditions. | 1. Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound immediately before use. 2. Control pH: Maintain the pH of aqueous solutions in the neutral range. Avoid acidic or basic conditions unless experimentally required. 3. Use High-Purity Solvents: Utilize de-gassed, high-purity solvents to minimize oxidative degradation. 4. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation. 5. Store at Low Temperature: For short-term storage of solutions, refrigeration (2-8 °C) is recommended. For longer-term storage, freezing (-20 °C or -80 °C) may be necessary, though freeze-thaw cycles should be minimized. |
| Inconsistent Experimental Results | Degradation of the compound leading to lower effective concentrations and the presence of impurities that may interfere with the experiment. | 1. Confirm Compound Integrity: Before starting a series of experiments, verify the purity of the starting material using a suitable analytical technique. 2. Standardize Handling Procedures: Ensure that all personnel are following the recommended storage and handling procedures consistently. 3. Run Control Experiments: Include control experiments to assess the stability of the compound under the specific experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. The storage environment should be cool, dry, and dark. For enhanced stability, flushing the vial with an inert gas like argon or nitrogen before sealing is highly recommended to displace oxygen and prevent oxidation.
Q2: How should I prepare and store solutions of this compound?
A2: It is best practice to prepare solutions fresh for each experiment. If a stock solution needs to be stored, it should be kept in a tightly sealed amber vial at low temperatures (2-8 °C for short-term, -20 °C or -80 °C for longer-term). The choice of solvent is critical; use high-purity, de-gassed solvents. For aqueous solutions, maintain a neutral pH to avoid acid- or base-catalyzed degradation.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemistry of the pyridin-4-ol moiety, the primary degradation pathways are likely to be:
-
Oxidation: The hydroxyl group on the pyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition of the aromatic system.
-
pH-mediated degradation: The compound is expected to be unstable in strongly acidic or, particularly, in alkaline conditions, which can catalyze decomposition.
Q4: My this compound has been stored at room temperature for an extended period. Can I still use it?
A4: Before using the compound, it is crucial to assess its purity. A visual inspection for discoloration is the first step. Regardless of appearance, you should re-analyze the compound's purity using a reliable analytical method like HPLC or NMR. Compare the results to the certificate of analysis of a fresh batch to determine if it is suitable for your experiment.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This is a general reverse-phase HPLC method that can be adapted to assess the purity of this compound and detect the presence of degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. |
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its stability profile under various stress conditions, in accordance with ICH guidelines.
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a sample of the solid compound and a sample of the stock solution in an oven at 60 °C for 48 hours.
-
Photodegradation: Expose a sample of the solid compound and a sample of the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control sample (stored at 2-8 °C and protected from light), using the HPLC method described in Protocol 1.
4. Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method is effective.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
Validation & Comparative
A Comparative Analysis of Pyrazolo[1,5-a]pyridin-4-ol Scaffolds and Other Phosphodiesterase Inhibitors
For Immediate Release to the Scientific Community
This guide provides a comparative overview of phosphodiesterase (PDE) inhibitors, with a focus on compounds based on the Pyrazolo[1,5-a]pyridine scaffold, contrasted with established inhibitors targeting various PDE families. This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of inhibitory activities, detailed experimental protocols for assessing such activity, and visualizations of the relevant biological pathways.
Phosphodiesterases are a superfamily of enzymes that play a critical role in signal transduction by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The selective inhibition of different PDE families has led to the development of therapies for a range of conditions, including erectile dysfunction, pulmonary hypertension, and inflammatory diseases.[2][3] The Pyrazolo[1,5-a]pyridine and structurally related Pyrazolo[1,5-a]pyrimidine scaffolds have emerged as promising platforms for the development of potent and selective PDE inhibitors, particularly targeting the PDE4 family.[4][5]
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative Pyrazolo[1,5-a]pyridine/pyrimidine derivatives against PDE4, alongside well-established inhibitors for PDE3, PDE4, and PDE5. This data facilitates a direct comparison of potency and selectivity.
| Compound/Drug Name | Target PDE Family | Specific Isoform | IC50 (nM) | Reference Compound |
| Pyrazolo[1,5-a]pyrimidine Derivative (27) | PDE4 | - | 0.03 | No |
| Pyrazolo[1,5-a]pyrimidine Derivative (26) | PDE4 | - | 26 | No |
| Rolipram | PDE4 | PDE4A | 3 | Yes |
| PDE4B | 130 | Yes | ||
| PDE4D | 240 | Yes | ||
| Milrinone | PDE3 | PDE3A | 450 | Yes |
| PDE3B | 1000 | Yes | ||
| Sildenafil | PDE5 | - | 3.5 - 5.22 | Yes |
Note: Data for Pyrazolo[1,5-a]pyridine/pyrimidine derivatives are representative of potent compounds from this structural class. The specific compound "Pyrazolo[1,5-a]pyridin-4-ol" lacks readily available, direct comparative IC50 data in the public domain.[2][6][7][8]
Experimental Protocols
Accurate determination of inhibitor potency is crucial for drug development. Below are detailed methodologies for two common assays used to measure phosphodiesterase inhibition.
Fluorescence Polarization (FP) Assay
This high-throughput, homogeneous assay measures the displacement of a fluorescently labeled substrate from the PDE active site by a competitive inhibitor.
Principle: A small, fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger PDE enzyme, its rotation slows, and the polarization of the emitted light increases. An inhibitor will compete with the fluorescent ligand for the enzyme's active site, leading to a decrease in fluorescence polarization.[9][10]
Materials:
-
Recombinant human PDE enzyme (specific isoform of interest)
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA)
-
Test compounds (e.g., this compound derivatives) and controls (known inhibitor, DMSO)
-
Black, low-volume 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitor in assay buffer.
-
Reaction Setup: To the wells of the microplate, add the test compound or control, followed by the diluted PDE enzyme solution.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the fluorescently labeled substrate to all wells to start the enzymatic reaction.
-
Equilibration: Incubate the plate for 60-120 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 530 nm emission for FAM).[9]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable sigmoidal dose-response curve fit.
Radioenzymatic Assay
This highly sensitive method directly measures the enzymatic hydrolysis of a radiolabeled cyclic nucleotide.
Principle: The assay involves two steps. First, the PDE enzyme hydrolyzes a radiolabeled cyclic nucleotide (e.g., [³H]-cAMP) to its corresponding 5'-monophosphate (e.g., [³H]-5'-AMP). The reaction is then terminated, and a 5'-nucleotidase (e.g., from snake venom) is added to convert the radiolabeled 5'-monophosphate to a radiolabeled nucleoside (e.g., [³H]-adenosine). The charged, unreacted substrate is then separated from the uncharged nucleoside product using anion-exchange chromatography, and the radioactivity of the product is quantified by scintillation counting.[1][11]
Materials:
-
Recombinant human PDE enzyme
-
Radiolabeled substrate (e.g., [³H]-cAMP or [³H]-cGMP)
-
Assay buffer
-
5'-Nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Test compounds and controls
-
Scintillation cocktail and scintillation counter
Procedure:
-
Reaction Setup: In appropriate tubes, combine the assay buffer, test compound or control, and the PDE enzyme.
-
Pre-incubation: Pre-incubate the mixture at 30°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding the radiolabeled substrate.
-
Incubation: Incubate the reaction at 30°C for a defined period, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).
-
Conversion to Nucleoside: Cool the samples and add 5'-nucleotidase. Incubate for a further 10 minutes at 30°C.
-
Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted substrate will bind to the resin, while the product is eluted.
-
Quantification: Collect the eluate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanisms of action and experimental design, the following diagrams have been generated.
Caption: General signaling pathway of phosphodiesterase action and inhibition.
Caption: Workflow for a Fluorescence Polarization (FP) based PDE inhibition assay.
References
- 1. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazolo[1,5-a]pyridine Kinase Inhibitors and Established Drugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, protein kinase inhibitors stand as a cornerstone of precision medicine. The Pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in the design of novel kinase inhibitors, demonstrating potent activity against a range of clinically relevant targets. This guide provides a comparative overview of the efficacy of investigational Pyrazolo[1,5-a]pyridine inhibitors against established drugs, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in research and development efforts.
Efficacy Comparison of Kinase Inhibitors
The following tables summarize the in vitro potency (IC50) of selected Pyrazolo[1,5-a]pyridine-based inhibitors against their target kinases, juxtaposed with the efficacy of well-established drugs targeting the same pathways.
Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are key drivers in various cancers. The following table compares the efficacy of Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors with FDA-approved drugs.
| Compound/Drug | Target Kinase(s) | IC50 (nM) | Reference Compound(s) | Target Kinase(s) | IC50 (nM) |
| Pyrazolo[1,5-a]pyrimidine Cmpd 36 | TrkA, TrkB, TrkC | 1.4, 2.4, 1.9 | Larotrectinib | TrkA, TrkB, TrkC | 5, 11, 6 |
| Pyrazolo[1,5-a]pyrimidine Cmpd 28 | TrkA, TrkB, TrkC | 0.17, 0.07, 0.07 | Entrectinib | TrkA, TrkB, TrkC | 1, 3, 5 |
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. This table compares a Pyrazolo[1,5-a]pyridine-based inhibitor with known PI3K inhibitors.
| Compound/Drug | Target Kinase(s) | IC50 (nM) | Reference Compound(s) | Target Kinase(s) | IC50 (nM) |
| Pyrazolo[1,5-a]pyridine Cmpd 5x [1] | PI3Kα | 0.9 | Alpelisib (BYL719) | PI3Kα | 5 |
| Pyrazolo[1,5-a]pyrimidine CPL302253 (54) | PI3Kδ | 2.8 | Idelalisib | PI3Kδ | 2.5 |
| Pyrazolo[1,5-a]pyridine 20e [2] | PI3Kγ, PI3Kδ | 4.0, 9.1 | Duvelisib | PI3Kγ, PI3Kδ | 23, 0.24 |
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
CDK9 is a key regulator of transcription and a promising target in oncology. Here, we compare a Pyrazolo[1,5-a]pyrimidine-based inhibitor to established CDK inhibitors.
| Compound/Drug | Target Kinase(s) | IC50 (nM) | Reference Compound(s) | Target Kinase(s) | IC50 (nM) |
| Pyrazolo[1,5-a]pyrimidine 18b | CDK9 | 23 | Dinaciclib | CDK9 | 4 |
| Pyrazolo[1,5-a]pyrimidine 4k (BS-194) [3] | CDK9 | 90 | Alvocidib (Flavopiridol) | CDK9 | 3 |
C-Terminal Src Kinase (CSK) Inhibitors
CSK is a negative regulator of Src family kinases, and its inhibition is an emerging immuno-oncology strategy. This table compares a Pyrazolo[1,5-a]pyridine-based inhibitor with compounds known to modulate Src activity.
| Compound/Drug | Target Kinase(s) | IC50 (nM) | Reference Compound(s) | Target Kinase(s) | IC50 (nM) |
| Pyrazolo[1,5-a]pyridine Cmpd 13 [4] | CSK | <3 (HTRF), 1 (Caliper) | Dasatinib | Src Family Kinases (indirectly affects CSK) | LCK: 1.1, SRC: 0.5 |
| Saracatinib | Src Family Kinases (indirectly affects CSK) | SRC: 2.7 |
Experimental Protocols
The determination of inhibitor potency is paramount in drug discovery. Below are detailed methodologies for common in vitro kinase assays.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Kinase (e.g., Trk, PI3K, CDK9, or CSK)
-
Kinase-specific substrate and buffer
-
ATP
-
Test compounds (Pyrazolo[1,5-a]pyridine inhibitors and known drugs)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the appropriate kinase assay buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay format is another common method for measuring kinase activity, relying on the detection of a phosphorylated product.
Materials:
-
Kinase (e.g., Trk, PI3K, CDK9, or CSK)
-
Fluorescently labeled substrate
-
ATP
-
Test compounds
-
Lanthanide-labeled antibody specific for the phosphorylated substrate
-
EDTA to stop the reaction
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in DMSO and then in kinase reaction buffer.
-
Kinase Reaction:
-
To a 384-well plate, add the test compound, kinase, and a mixture of the fluorescently labeled substrate and ATP.
-
-
Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60-120 minutes).
-
Detection: Add a solution containing EDTA and the lanthanide-labeled antibody to stop the reaction and detect the phosphorylated product.
-
Incubation: Incubate at room temperature for 30-60 minutes to allow for antibody binding.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (excitation typically at 340 nm, with emission at two wavelengths, e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the ratio against the inhibitor concentration to determine the IC50 value.
Visualizing Pathways and Processes
Trk Signaling Pathway
The Tropomyosin receptor kinase (Trk) signaling pathway plays a crucial role in neuronal survival, differentiation, and synaptic plasticity. Upon binding of neurotrophins, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.
Experimental Workflow for Kinase Inhibitor Screening
The discovery and characterization of novel kinase inhibitors typically follow a structured workflow, beginning with a large-scale primary screen to identify initial "hits," followed by more detailed secondary and profiling assays to determine potency, selectivity, and mechanism of action.
Conclusion
The Pyrazolo[1,5-a]pyridine scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. The data presented in this guide demonstrate that compounds derived from this scaffold exhibit comparable, and in some cases superior, potency to established drugs targeting key oncogenic kinases. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of this promising class of therapeutic agents. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of Pyrazolo[1,5-a]pyridine-based kinase inhibitors.
References
- 1. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 4. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazolo[1,5-a]pyridine Derivatives in Kinase Inhibition: SAR, Performance, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] This guide provides a comprehensive comparison of pyrazolo[1,5-a]pyridine derivatives as potent kinase inhibitors, focusing on their structure-activity relationships (SAR), performance against key cancer targets like Tropomyosin receptor kinases (Trks), Phosphoinositide 3-kinases (PI3Ks), and Cyclin-dependent kinases (CDKs), and detailed experimental protocols for their evaluation.
Structure-Activity Relationship (SAR) Overview
The versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive chemical modifications, significantly influencing its biological activity.[1] SAR studies have revealed that the nature and position of substituents on the heterocyclic core dictate the potency and selectivity of these compounds as kinase inhibitors.[1]
Key SAR insights for different kinase targets are summarized below:
-
Trk Inhibition: The presence of a macrocyclic structure often enhances binding affinity and selectivity.[2] For instance, incorporating an amide linkage within a macrocycle has been shown to be crucial for potent inhibition of TrkA, TrkB, and TrkC.[2] Additionally, substitutions at the 3-position, such as with a nitrile group, and fluorination of linked moieties can significantly improve inhibitory activity.[2]
-
PI3K Inhibition: For PI3Kα selectivity, a 2,5-substitution pattern on a phenyl ring attached to the scaffold has been found to be important. Limited substitutions are generally tolerated on this phenyl ring.
-
CDK Inhibition: The pyrazolo[1,5-a]pyrimidine nucleus serves as a potent scaffold for developing selective CDK9 inhibitors. Modifications can lead to compounds with greater selectivity over other CDKs and devoid of the structural liabilities of earlier multi-kinase inhibitors.[3]
Comparative Performance Data
The following tables present a quantitative comparison of pyrazolo[1,5-a]pyridine derivatives against various kinase targets, alongside established alternative inhibitors.
Tropomyosin Receptor Kinase (Trk) Inhibitors
Table 1: In Vitro Potency of Pyrazolo[1,5-a]pyrimidine Derivatives and Alternative Trk Inhibitors
| Compound | Scaffold | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Reference |
| Larotrectinib | Thieno[3,2-b]pyridine | 1.2 | 2.1 | 2.1 | [4] |
| Entrectinib | Pyrazolo[3,4-b]pyridine | ~5 | - | - | [5] |
| Compound 32 | Pyrazolo[1,5-a]pyrimidine | 1.9 | 3.1 | 2.3 | [2][4] |
| Compound 34 | Pyrazolo[1,5-a]pyrimidine | 1.8 | 4.1 | 2.3 | [2][4] |
| Compound 36 | Pyrazolo[1,5-a]pyrimidine | 1.4 | 2.4 | 1.9 | [2][4] |
| Compound 28 | Pyrazolo[1,5-a]pyrimidine | 0.17 | 0.07 | 0.07 | [2] |
| Compound 22 | Pyrazolo[1,5-a]pyrimidine | 3 | 14 | 1 | [2] |
Note: IC₅₀ values can vary between different studies due to experimental conditions.
Clinical Efficacy Comparison: Larotrectinib vs. Entrectinib
An indirect treatment comparison of clinical trial data suggests that larotrectinib may have more favorable efficacy in terms of overall survival and duration of response compared to entrectinib in treating TRK fusion cancers.[6] However, both drugs show significant clinical activity.[7][8]
Phosphoinositide 3-Kinase (PI3K) Inhibitors
Table 2: In Vitro Potency of Pyrazolo[1,5-a]pyridine Derivatives and Alternative PI3K Inhibitors
| Compound | Scaffold | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Reference |
| BKM120 (Buparlisib) | Pyrimidine | 52 | 1660 | 160 | 259 | [9] |
| Idelalisib | Purine | 8600 | 5600 | 2.5 | 820 | [[“]] |
| Pyrazolo[1,5-a]pyridine Analog | Pyrazolo[1,5-a]pyridine | Data not specified | Data not specified | Data not specified | Data not specified |
Note: Specific IC₅₀ values for a broad panel of pyrazolo[1,5-a]pyridine-based PI3K inhibitors are less commonly published in a comparative format. However, their development as potent PI3K inhibitors is an active area of research.
Over 40 compounds targeting the PI3K–AKT–mTOR pathway have been evaluated in clinical trials.[[“]] While some have shown significant antitumor activity, especially in hematological malignancies, their efficacy as single agents in solid tumors is often limited.[[“]]
Cyclin-Dependent Kinase (CDK) Inhibitors
Table 3: In Vitro Potency of a Pyrazolo[1,5-a]pyrimidine Derivative and Alternative CDK Inhibitors
| Compound | Scaffold | CDK1 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | CDK5 IC₅₀ (nM) | CDK7 IC₅₀ (nM) | CDK9 IC₅₀ (nM) | Reference |
| BS-194 (4k) | Pyrazolo[1,5-a]pyrimidine | 30 | 3 | 30 | 250 | 90 | [11] |
| Flavopiridol | Flavonoid | 300 | 170 | - | 300 | 3 | [12] |
| Dinaciclib | Pyridine | 1 | 1 | 1 | 3 | 4 | [12] |
| Seliciclib | Purine | 400 | 100 | - | 300 | 400 | [12] |
Note: The development of highly selective CDK9 inhibitors is a key focus to minimize off-target effects seen with pan-CDK inhibitors.[12][13]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and comparison of results.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence-Based)
This protocol is adapted for a 384-well plate format and measures the amount of ADP produced, which is inversely proportional to the kinase inhibitor's activity.[14]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., pyrazolo[1,5-a]pyridine derivative) in 100% DMSO.
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Prepare solutions of the target kinase (e.g., TrkA) and its specific substrate in the kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase solution to each well.
-
Add 2.5 µL of the diluted test compound or vehicle control (DMSO).
-
Initiate the reaction by adding 5 µL of a solution containing ATP and the substrate.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[15][16]
-
Cell Seeding:
-
Seed cancer cells (e.g., a cell line with a known NTRK fusion) into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
In Vivo Xenograft Study
This protocol describes a general workflow for evaluating the anti-tumor activity of a compound in an animal model.[14]
-
Model Establishment:
-
Implant cancer cells (e.g., human tumor cells) subcutaneously into immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., orally or intraperitoneally) to the treatment group at a predetermined dose and schedule.
-
Administer the vehicle control to the control group.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume at regular intervals using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and compare the average tumor weight between the treatment and control groups to determine the extent of tumor growth inhibition.
-
Statistical analysis is performed to determine the significance of the observed effects.
-
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Caption: Trk Signaling Pathway and Point of Inhibition.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Caption: In Vivo Xenograft Study Workflow.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers - Analysis Group [analysisgroup.com]
- 7. Comparative effectiveness of larotrectinib and entrectinib for TRK fusion cancer. [escholarship.org]
- 8. Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. broadpharm.com [broadpharm.com]
A Comparative Guide to Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors and Standard Therapies for RET-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of emerging Pyrazolo[1,5-a]pyrimidine-based RET kinase inhibitors against established standard-of-care therapies, selpercatinib and pralsetinib, for the treatment of rearranged during transfection (RET)-driven cancers. This document synthesizes preclinical data, outlines detailed experimental methodologies, and visualizes key biological and experimental frameworks to support informed decision-making in oncological drug development.
In Vivo Efficacy: A Comparative Analysis
The following table summarizes the available preclinical in vivo efficacy data for a representative Pyrazolo[1,5-a]pyrimidine compound and the standard RET inhibitors, selpercatinib and pralsetinib. While direct head-to-head preclinical studies are limited, this compilation offers a comparative overview based on existing literature.
| Inhibitor Class | Compound | Tumor Model | Dosing | Key Efficacy Findings | Reference |
| Pyrazolo[1,5-a]pyrimidine | WF-47-JS03 (1) | KIF5B-RET Xenograft | 10 mg/kg, p.o., q.d. | Strong and significant tumor regression. Well-tolerated at efficacious dose.[1][2] | [1][2] |
| Standard Therapy | Selpercatinib (LOXO-292) | RET Fusion-Positive NSCLC PDX | Not Specified | Potent and selective RET inhibition demonstrated in in vivo models.[3] | [3] |
| Standard Therapy | Pralsetinib (BLU-667) | Various RET-altered solid tumors | Not Specified | Broad and durable antitumor activity observed in preclinical models.[4][5] | [4][5] |
Note: Quantitative Tumor Growth Inhibition (TGI) percentages from preclinical studies for selpercatinib and pralsetinib in publicly available literature are scarce, with most reported data focusing on clinical outcomes such as Overall Response Rate (ORR). The preclinical data for these compounds are often described qualitatively as potent or demonstrating significant anti-tumor activity.
RET Signaling Pathway
The RET receptor tyrosine kinase, when constitutively activated by fusions or mutations, drives oncogenesis through downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways promote cell proliferation, survival, and differentiation. Selective RET inhibitors act by blocking the ATP-binding site of the RET kinase, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.
References
A Comparative Guide to Pyrazolo[1,5-a]pyridine-based Emitters and Iridium Complexes in OLED Technology
For Researchers, Scientists, and Drug Development Professionals
The landscape of Organic Light-Emitting Diode (OLED) technology is continually evolving, driven by the quest for materials that offer higher efficiency, greater stability, and purer color emission. In this guide, we provide a detailed comparison of two distinct classes of materials: the well-established iridium(III) complexes, which are the cornerstone of phosphorescent OLEDs (PhOLEDs), and the emerging class of Pyrazolo[1,5-a]pyridine derivatives, which show promise as fluorescent emitters. This comparison is based on a comprehensive review of experimental data to aid researchers in material selection and development.
At a Glance: Performance Showdown
While iridium complexes have a long and successful history in high-performance OLEDs, Pyrazolo[1,5-a]pyridine derivatives are a newer class of materials whose potential in electroluminescent devices is still being actively explored. The following sections will delve into the available performance data for iridium complexes and the photophysical properties of Pyrazolo[1,5-a]pyridine derivatives that suggest their promise.
Performance of Iridium-Based OLEDs
Iridium(III) complexes are the dominant materials for high-efficiency OLEDs due to their ability to harness both singlet and triplet excitons through phosphorescence, leading to theoretical internal quantum efficiencies of up to 100%. Their performance is well-documented across the visible spectrum.
Data Presentation: Iridium(III) Complex-Based OLED Performance
Below are tables summarizing the key performance metrics of state-of-the-art blue, green, and red OLEDs utilizing iridium(III) complexes as the emitting dopant.
Table 1: Performance of Blue Phosphorescent OLEDs (PhOLEDs) with Iridium(III) Complexes
| Emitter Material | Host Material | EQEmax (%) | Power Eff. (lm/W) | Current Eff. (cd/A) | CIE (x, y) | Lifetime (LT50 @ 1000 cd/m²) |
| Ir(dfdmappy)₂Ir(phim) (Ir1) | - | 28 | - | - | (0.16, 0.21) | - |
| Ir-dfpMepy-CN | DPEPO | - | - | - | (0.16, 0.17) | - |
| FIrpic-based | CBPPO | 14.4 | 25.8 | 28.0 | - | - |
Table 2: Performance of Green Phosphorescent OLEDs (PhOLEDs) with Iridium(III) Complexes
| Emitter Material | Host Material | EQEmax (%) | Power Eff. (lm/W) | Current Eff. (cd/A) | CIE (x, y) | Brightness (cd/m²) |
| Ir(tmpdp)₂(pic) | - | 15.6 | 25.6 | 47.5 | - | 124,568 |
| Ir(tfmppy)₂(tfmtpip) | mCP | - | 113.23 | 115.39 | - | 49,273 |
| N984 | - | - | - | - | (0.322, 0.529) | - |
| N^C^N-coordinated Ir complex | - | 16.7 | 47.4 | - | - | >500 |
Table 3: Performance of Red Phosphorescent OLEDs (PhOLEDs) with Iridium(III) Complexes
| Emitter Material | Host Material | EQEmax (%) | Power Eff. (lm/W) | Current Eff. (cd/A) | CIE (x, y) |
| Ir-3 (phenothiazine unit) | 2,6DCzPPy | 18.1 | - | 23.71 | - |
| Ir(piq)₂(ma) | - | 12.09 | - | 9.39 | - |
| (BzPP)₂Ir(acac) | - | - | 8.16 | 8.54 | (0.66, 0.34) |
Pyrazolo[1,5-a]pyridine Derivatives: A Promising Alternative?
Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a class of fluorescent materials with significant potential for optoelectronic applications. Research has highlighted their tunable photophysical properties, high photoluminescence quantum yields (PLQY) in the solid state, and robust thermal stability.[1]
Photophysical Properties
Studies have shown that Pyrazolo[1,5-a]pyridine-based fluorophores can achieve high solid-state emission intensities, with quantum yields (QYss) ranging from 0.18 to 0.63.[1] This is a critical prerequisite for efficient emission in an OLED. The emission color can be tuned by modifying the chemical structure, particularly by introducing electron-donating or electron-withdrawing groups.[1]
However, a crucial gap in the current scientific literature is the lack of comprehensive studies on the electroluminescence performance of Pyrazolo[1,5-a]pyridine derivatives as the primary emitter in OLED devices. While their strong fluorescence is promising, their efficiency in converting electrical charge to light within an OLED structure remains to be thoroughly investigated and reported. Therefore, a direct, quantitative comparison of their OLED performance with that of iridium complexes is not yet possible. The development of Pyrazolo[1,5-a]pyridine-based OLEDs represents a compelling area for future research.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section details the typical experimental methodologies for the fabrication and characterization of OLEDs.
OLED Fabrication
OLEDs can be fabricated through two primary methods: vacuum thermal evaporation and solution processing.
1. Vacuum Thermal Evaporation: This is the most common method for producing high-quality, multilayered OLEDs.
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. They are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO for efficient hole injection.
-
Organic Layer Deposition: The organic layers (hole injection, hole transport, emissive, electron transport) are deposited sequentially in a high-vacuum chamber (typically < 10⁻⁶ Torr). The materials are placed in crucibles and heated until they sublimate, depositing as thin films onto the substrate. The thickness of each layer is monitored in real-time using a quartz crystal microbalance.
-
Cathode Deposition: A metal cathode (e.g., LiF/Al or Ca/Al) is then deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation: To prevent degradation from moisture and oxygen, the completed device is encapsulated in a glovebox using a UV-curable epoxy and a glass lid.
2. Solution Processing: This method offers the potential for low-cost, large-area fabrication.
-
Substrate Preparation: Similar to the vacuum deposition method, the ITO substrate is thoroughly cleaned and treated.
-
Layer Deposition by Spin-Coating: The organic materials, dissolved in appropriate solvents, are deposited by spin-coating. A few drops of the solution are dispensed onto the substrate, which is then spun at high speed to create a uniform thin film. Each layer is typically baked to remove residual solvent before the next layer is deposited.
-
Cathode Deposition: The cathode is deposited via thermal evaporation as in the vacuum process.
-
Encapsulation: The device is encapsulated to protect it from the ambient environment.
Device Characterization
The performance of the fabricated OLEDs is evaluated using several key metrics:
-
Current-Voltage-Luminance (J-V-L) Characteristics: A source measure unit is used to apply a voltage across the device and measure the resulting current density and luminance.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The emitted light is collected by a spectrometer to determine the emission spectrum, from which the Commission Internationale de l'Éclairage (CIE) coordinates are calculated to quantify the color.
-
External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is measured using a calibrated photodiode and an integrating sphere.
-
Power Efficiency and Current Efficiency: These are calculated from the J-V-L data. Power efficiency is given in lumens per watt (lm/W), and current efficiency is in candelas per ampere (cd/A).
-
Operational Lifetime: The stability of the device is assessed by monitoring the decrease in luminance over time at a constant current density. The lifetime is often reported as LT50 or LT95, the time it takes for the luminance to drop to 50% or 95% of its initial value, respectively.
Visualizing the Concepts
To further clarify the topics discussed, the following diagrams illustrate key structures and processes.
Caption: A diagram illustrating the multilayer structure of a typical OLED.
Caption: A flowchart of the key steps in OLED fabrication and characterization.
Caption: A high-level comparison of Iridium Complexes and Pyrazolo[1,5-a]pyridines.
Conclusion
Iridium(III) complexes remain the state-of-the-art for high-efficiency phosphorescent OLEDs, with extensive research backing their superior performance in terms of quantum efficiency and brightness. However, challenges, particularly with the lifetime of blue emitters, persist. Pyrazolo[1,5-a]pyridine derivatives present an interesting avenue for the development of new fluorescent emitters. Their promising photophysical properties, such as high solid-state quantum yields, suggest they could be valuable building blocks for future OLED materials. The critical next step is the fabrication and thorough characterization of OLED devices using these compounds as the emissive layer to ascertain their true potential in electroluminescence and to enable a direct performance comparison with established technologies. This guide serves as a foundational resource for researchers navigating the dynamic field of OLED materials, highlighting both the proven successes of iridium complexes and the nascent potential of Pyrazolo[1,5-a]pyridine derivatives.
References
Unveiling the Selectivity of Pyrazolo[1,5-a]pyridine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases.[1][2] These kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This guide provides a comparative analysis of the selectivity profile of various Pyrazolo[1,5-a]pyridine-based inhibitors against a panel of kinases, supported by experimental data and detailed methodologies.
Kinase Selectivity Profile
The following table summarizes the inhibitory activity (IC50 values) of representative Pyrazolo[1,5-a]pyridine and the closely related Pyrazolo[1,5-a]pyrimidine compounds against a panel of protein kinases. This data, compiled from multiple studies, highlights the diverse selectivity profiles achievable with this scaffold, ranging from highly selective to multi-targeted inhibitors.
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound(s) | Notes |
| Pyrazolo[1,5-a]pyrimidine Derivatives | TrkA | 0.17 - 1.9 | Larotrectinib (1.2 nM) | Macrocyclic derivatives show high potency.[3] |
| TrkB | 0.07 - 5.5 | Larotrectinib (2.1 nM) | Substitution patterns significantly influence selectivity.[3] | |
| TrkC | 0.07 - 3.3 | Larotrectinib (2.1 nM) | ||
| Dual CDK2/TRKA Inhibitors | CDK2 | 90 - 1580 | Ribociclib (70 nM) | Compounds 6t and 6s show potent dual inhibition.[4][5] |
| TRKA | 230 - 1590 | Larotrectinib (70 nM) | Structure-activity relationship studies reveal key substitutions for dual activity.[4][5] | |
| p38 Kinase Inhibitors | p38 | Not specified in abstract | N/A | Synthesis of various substituted Pyrazolo[1,5-a]pyridines has yielded p38 inhibitors.[6] |
| PI3K Inhibitors | p110α | 0.9 | N/A | Compound 5x demonstrated high potency and selectivity for the p110α isoform.[7] |
| Pyrazolo[1,5-a]pyrimidine (Pim-1) | Pim-1 | 45 | N/A | Modifications to the scaffold improved potency from an initial hit.[1] |
| Pyrazolo[1,5-a]pyrimidine (CSK) | CSK | Potent activity reported | N/A | A switch from a pyridazinone to a pyrazolopyridine hinge binder increased cellular potency.[8] |
Experimental Protocols
The determination of kinase inhibition potencies, typically expressed as IC50 values, is a critical step in the characterization of novel inhibitors. Below is a representative protocol for an in vitro kinase inhibition assay, based on commonly employed methodologies.
General In Vitro Kinase Inhibition Assay (Radiometric Format)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase using a radiometric assay, which measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Test Pyrazolo[1,5-a]pyridine inhibitor
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-33P]ATP (radiolabeled)
-
Non-radiolabeled ATP
-
96-well or 384-well reaction plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test inhibitor in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: In the wells of a reaction plate, add the kinase, the specific substrate, and the diluted test inhibitor or DMSO vehicle (for control).
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and non-radiolabeled ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined duration to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a quenching solution, such as phosphoric acid.
-
Separation: Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP will be washed away.
-
Detection: After washing and drying the filter plate, add a scintillation cocktail to each well.
-
Data Analysis: Measure the radioactivity in each well using a scintillation counter. The amount of incorporated radiolabel is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways in which some of the targeted kinases play a crucial role.
Caption: Trk signaling pathway and point of inhibition.
Caption: CDK2's role in the G1/S cell cycle transition.
Caption: The p38 MAPK stress-activated signaling cascade.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Pyrazolo[1,5-a]pyridine Derivatives for OLED Applications: A Comparative Photophysical Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and stable organic light-emitting diodes (OLEDs) has spurred the development of novel emitter materials. Among the promising candidates, Pyrazolo[1,5-a]pyridine derivatives have emerged as a versatile class of compounds with tunable photophysical properties. This guide provides a comprehensive comparison of the photophysical characteristics of Pyrazolo[1,5-a]pyridine derivatives against established and alternative OLED emitter technologies, supported by experimental data and detailed protocols.
Comparative Analysis of Photophysical Properties
The performance of an OLED emitter is dictated by several key photophysical parameters. The following tables summarize the quantitative data for selected Pyrazolo[1,5-a]pyridine derivatives and compare them with common alternative emitter classes, namely fluorescent dyes, phosphorescent iridium (Ir) complexes, and materials exhibiting thermally activated delayed fluorescence (TADF).
Table 1: Photophysical Properties of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Derivative Example | Emission Color | Photoluminescence Quantum Yield (PLQY) (%) | External Quantum Efficiency (EQE) (%) | Host Material | Reference |
| Pyrazolo[1,5-a]pyrimidine | 7-aryl-3-methyl derivative (4e) | Blue-Green | 63 (solid-state) | Not Reported | - | [1][2] |
| Pyrazolo[1,5-a]pyrimidine | 7-aryl-3-methyl derivative (4d) | Blue | 18 (solid-state) | Not Reported | - | [1][2] |
| Pyrazolo[1,5-a]pyrimidine-Dioxaborinine | Hybrid Dye | Blue-Green | up to 69 (in THF) | Not Reported | - | [3] |
| 1H-pyrazolo[3,4-b]quinoline | Substituted derivatives | Blue | Not Reported | ~1.5-3.5 | PVK | [4] |
Table 2: Comparison with Alternative OLED Emitter Classes
| Emitter Class | Example Compound/Device | Emission Color | PLQY (%) | Max. EQE (%) | Key Features & Limitations |
| Fluorescent | Anthracene derivatives | Blue | 20-40 | ≤ 5 | Lower efficiency due to harvesting only singlet excitons.[5][6] |
| Phosphorescent | Ir(mppy)₃ | Green | ~100 | ~20-30 | High efficiency by harvesting singlet and triplet excitons; relies on heavy metals.[7][8] |
| TADF | Quinazoline-based | Green-Yellow | 67.5-81.0 | 16.0-20.5 | High efficiency without heavy metals; can suffer from stability issues.[9] |
| TADF | Pyridine-carbonitrile-carbazole | Sky Blue | ~95 | 29.6 | Excellent TADF properties with high quantum yield. |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate benchmarking of OLED materials. Below are the methodologies for key photophysical characterization techniques.
Measurement of Solid-State Photoluminescence Quantum Yield (PLQY)
The absolute PLQY of thin films is determined using an integrating sphere setup.[10][11] This method captures all emitted light, providing an accurate measure of the material's intrinsic emission efficiency.
Apparatus:
-
Fluorometer equipped with an integrating sphere
-
Excitation light source (e.g., Xenon lamp or laser)
-
Spectrometer with a calibrated detector (e.g., CCD or InGaAs)
-
Sample holder for thin films
Procedure:
-
Reference Measurement (Empty Sphere): The emission spectrum of the excitation source is recorded with the integrating sphere empty to measure the initial photon flux.
-
Sample Measurement: The thin-film sample is placed inside the integrating sphere, and the emission spectrum is recorded upon excitation at the desired wavelength. The spectrum will contain both the scattered excitation light and the photoluminescence from the sample.
-
Data Analysis:
-
The number of absorbed photons is calculated by subtracting the integrated intensity of the scattered excitation light in the sample measurement from the integrated intensity of the excitation light in the reference measurement.
-
The number of emitted photons is determined by integrating the area of the sample's photoluminescence spectrum, after correcting for the spectral response of the detection system.
-
The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.
-
-
Self-Absorption Correction: For samples with significant overlap between their absorption and emission spectra, a self-absorption correction may be necessary to obtain an accurate PLQY.[12]
OLED Device Fabrication and Characterization
The fabrication of OLEDs involves the sequential deposition of multiple organic and inorganic layers onto a transparent conductive substrate.[1][13]
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material
-
Emissive Layer (EML): Host material doped with the Pyrazolo[1,5-a]pyridine derivative
-
Electron Transport Layer (ETL) material
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
Fabrication Process (Vacuum Thermal Evaporation):
-
Substrate Cleaning: ITO substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
-
Layer Deposition: The organic layers (HTL, EML, ETL) and the EIL are deposited onto the ITO substrate in a high-vacuum chamber (<10⁻⁶ Torr) via thermal evaporation. The thickness of each layer is monitored using a quartz crystal microbalance.
-
Cathode Deposition: A metal cathode is deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation: The device is encapsulated in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.
Characterization:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode.
-
Electroluminescence (EL) Spectrum: Recorded with a spectrometer.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.
Visualizing Key Concepts in OLED Technology
To better understand the underlying principles of OLED operation and the experimental workflow, the following diagrams are provided.
Caption: A schematic of a typical multi-layer OLED device structure.
Caption: Energy level diagram illustrating the TADF mechanism.
Caption: Experimental workflow for evaluating new OLED emitters.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in high performance blue organic light-emitting diodes based on fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. techblick.com [techblick.com]
- 7. Phosphorescent organic light-emitting diode - Wikipedia [en.wikipedia.org]
- 8. OLED - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Interlaboratory Comparison on Absolute Photoluminescence Quantum Yield Measurements of Solid Light Converting Phosphors with Three Commercial Integrating Sphere Setups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jascoinc.com [jascoinc.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. How Is An Oled Screen Made? - Kelai [kelaidisplay.com]
A Head-to-Head Comparison of Pyrazolo[1,5-a]pyrimidine and Other Scaffolds in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for potent and selective small molecule inhibitors remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the pyrazolo[1,5-a]pyrimidine core has emerged as a "privileged" structure, forming the backbone of several FDA-approved cancer therapeutics. This guide provides a head-to-head comparison of the pyrazolo[1,5-a]pyrimidine scaffold against its isomeric counterpart, pyrazolo[3,4-d]pyrimidine, and other relevant heterocyclic systems in the context of cancer therapy. The following sections present a compilation of experimental data, detailed methodologies for key assays, and visualizations of pertinent signaling pathways to offer a comprehensive resource for researchers in the field.
Data Presentation: A Comparative Analysis of Inhibitory Potency
The following tables summarize the in vitro inhibitory activities of representative compounds from the pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds against various protein kinases and cancer cell lines. It is important to note that the data presented is compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Inhibitory Activity Against Cyclin-Dependent Kinases (CDKs)
| Scaffold | Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50/IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | BS-194 (4k) | CDK2 | 3 | HCT116 | ~280 (mean GI50) | [1] |
| CDK1 | 30 | [1] | ||||
| CDK9 | 90 | [1] | ||||
| Compound 6t | CDK2 | 90 | - | - | [2] | |
| Compound 6s | CDK2 | 230 | - | - | [2] | |
| Pyrazolo[3,4-d]pyrimidine | Compound 14 | CDK2/cyclin A2 | 57 | HCT-116 | 6 | [3][4] |
| MCF-7 | 45 | [3][4] | ||||
| HepG-2 | 48 | [3][4] | ||||
| Compound 13 | CDK2/cyclin A2 | 81 | - | - | [3][4] | |
| Compound 4a | CDK2 | 210 | HCT116 | 12240 (Roscovitine) | [5] |
Table 2: Comparative Inhibitory Activity Against Epidermal Growth Factor Receptor (EGFR)
| Scaffold | Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50/IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | - | EGFR | - | - | - | [6][7] |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | EGFR-TK | 34 | MDA-MB-468 | - | [8] |
| Compound 4 | EGFR-TK | 54 | - | - | [8] | |
| Compound 15 | EGFR-TK | 135 | - | 0.018-9.98 (GI50) | [8] | |
| Compound 6k | EGFR | - | MDA-MB-468 | 48.11 | [9] | |
| Compound 6h | EGFR | - | MDA-MB-231 | 27.84 | [9] |
Table 3: Comparative Inhibitory Activity Against Other Kinases and Cancer Cell Lines
| Scaffold | Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50/IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Compound 11b | Pim-1 | <10 | - | - | [10] |
| Compound 17 | B-Raf(V600E) | - | - | - | [11] | |
| Pyrazolo[3,4-d]pyrimidine | VIIa | - | - | 57 different cell lines | 0.326 - 4.31 | [12] |
| Compound 7 | - | - | A549, Caco-2, HT1080, Hela | - | [13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect specific phosphorylated proteins in a sample to assess the activation state of signaling pathways.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (specific for the phosphorylated and total protein of interest, e.g., p-ERK, total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with the test compounds, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., total ERK) to normalize for protein loading.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)
-
Cancer cell line for tumor induction
-
Sterile PBS or Matrigel for cell suspension
-
Test compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10⁶ cells) in PBS or a mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound to the treatment group according to the predetermined dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle solution.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Toxicity Monitoring: Monitor the body weight of the mice and observe for any signs of toxicity throughout the study.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size, or if significant toxicity is observed.
-
Data Analysis: At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed antitumor effects.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated significant potential in the development of targeted cancer therapies, particularly as kinase inhibitors. The compiled data suggests that both pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds can yield highly potent anticancer agents, with their specific activity profiles being heavily dependent on the substitution patterns around the core structure. While a direct, comprehensive head-to-head comparison under uniform experimental conditions is lacking in the current literature, this guide provides a valuable starting point for researchers by consolidating available data and outlining standardized experimental protocols. Future research focusing on the direct comparative evaluation of these and other promising scaffolds will be crucial for the rational design of next-generation cancer therapeutics with improved efficacy and selectivity.
References
- 1. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 9. Exploring the anticancer potential of new pyrazolopyrimidine analogues as multi-target directed EGFR/STAT3 downregulatory candidates with apoptotic potential - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent and selective pyrazolo[1,5-a]pyrimidine based inhibitors of B-Raf(V600E) kinase with favorable physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pyrazolo[1,5-a]pyridin-4-ol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of Pyrazolo[1,5-a]pyridin-4-ol (CAS No. 141032-72-6), a heterocyclic compound often used in research and development.
The disposal of this compound and its related compounds must be managed by an approved waste disposal plant.[1] It is imperative that chemical waste generators accurately classify discarded chemicals as hazardous waste and consult local, regional, and national hazardous waste regulations to ensure full compliance.
Hazard Profile and Safety Precautions
Based on data from structurally similar compounds, this compound is anticipated to be a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols is essential during handling and disposal.
Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)
| Hazard Category | Description | Recommended PPE |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | Use in a well-ventilated area or under a chemical fume hood. |
Experimental Protocols for Waste Disposal
The following protocols provide a systematic approach to the disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or contaminated solid this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
Avoid creating dust during collection; "pick up and arrange disposal without creating dust."
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams. While specific incompatibilities for this compound are not detailed, related compounds are incompatible with strong oxidizing agents.[1]
-
Prevent the entry of this chemical into drains or water systems.
-
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant).
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Keep containers tightly closed to prevent leakage or evaporation.
3. Disposal Procedure:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Provide the waste disposal company with a complete and accurate description of the waste, including a copy of the Safety Data Sheet (SDS) if available.
-
Follow all institutional, local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagrams illustrate the key decision points and actions required.
Caption: Disposal Workflow for this compound
Caption: Safety and Decision Pathway for Handling and Disposal
References
Safeguarding Your Research: A Guide to Handling Pyrazolo[1,5-a]pyridin-4-ol
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Pyrazolo[1,5-a]pyridin-4-ol. Adherence to these procedures is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
While a specific Safety Data Sheet (SDS) for this compound was not fully accessible, the following guidelines are based on available safety information for structurally similar compounds, such as Pyrazolo[1,5-a]pyridine and its derivatives. These compounds are known to cause skin and eye irritation and may lead to respiratory irritation.[1][2] Therefore, a cautious approach to handling is paramount.
Essential Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory for all personnel handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH/MSHA or European Standard EN 149 approved respirator for particulates.[1][2] - Eye Protection: Chemical safety goggles. - Hand Protection: Chemical-resistant gloves (e.g., nitrile). - Body Protection: Laboratory coat. |
| Solution Preparation and Handling | - Eye Protection: Chemical safety goggles. - Hand Protection: Chemical-resistant gloves (e.g., nitrile). - Body Protection: Laboratory coat. |
| Conducting Reactions | - Ventilation: All operations should be conducted in a certified chemical fume hood. - Eye Protection: Chemical safety goggles and a face shield. - Hand Protection: Chemical-resistant gloves (e.g., nitrile). - Body Protection: Chemical-resistant laboratory coat. |
| Spill Cleanup | - Respirator: Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size. - Eye Protection: Chemical splash goggles and a face shield. - Hand Protection: Double-gloving with chemical-resistant gloves. - Body Protection: Chemical-resistant suit or coveralls. |
| Waste Disposal | - Eye Protection: Chemical safety goggles. - Hand Protection: Chemical-resistant gloves (e.g., nitrile). - Body Protection: Laboratory coat. |
Procedural Workflow for Safe Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: A logical workflow for the safe handling and disposal of this compound.
Operational and Disposal Plans
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2]
-
Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in laboratory areas.
-
Avoidance: Avoid contact with skin and eyes.[1] Avoid breathing dust or vapors.[1]
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][2]
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs, get medical advice/attention.[1]
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If you feel unwell, call a POISON CENTER or doctor/physician.[1]
-
If swallowed: Clean mouth with water and drink plenty of water afterwards.[1]
Spill Response:
-
In the event of a spill, evacuate the area.
-
Wear appropriate PPE as outlined in the table above.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[2]
-
For solutions, absorb the spill with an inert material and place it in a sealed container for disposal.[1]
Disposal:
-
Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.
-
Containerization: Dispose of contents and container to an approved waste disposal plant.[1][2] Ensure waste containers are properly labeled with the contents and associated hazards.
-
Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Do not empty into drains.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
